Terbuthylazine-13C4
Description
Properties
Molecular Formula |
C₅¹³C₄H₁₆ClN₅ |
|---|---|
Molecular Weight |
233.68 |
Synonyms |
6-Chloro-N2-(1,1-dimethylethyl)-N4-ethyl-1,3,5-triazine-2,4-diamine13C4; 6-Chloro-N-(1,1-dimethylethyl)-N’-ethyl-1,3,5-triazine-2,4-diamine13C4; 2-Chloro-4-(ethylamino)-6-(tert-butylamino)-s-triazine13C4; 4-Ethylamino-6-tert-_x000B_butylamino-2-chloro-S-t |
Origin of Product |
United States |
Synthesis and Purity Assessment of Terbuthylazine 13c4
Isotopic and Chemical Purity Assessment Methodologies
To be used as a reliable standard, Terbuthylazine-13C4 must be rigorously tested for both isotopic and chemical purity. This involves a suite of advanced analytical techniques. isotope.comnih.gov
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the successful incorporation of the ¹³C isotopes and determining the isotopic purity of the compound. acanthusresearch.com HRMS instruments, such as Orbitrap or Time-of-Flight (ToF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). mdpi.comresearchgate.net
This precision allows for the unambiguous determination of the elemental formula. For this compound, the expected exact mass will be significantly different from its unlabeled counterpart. The mass difference corresponds precisely to the mass of four ¹³C atoms minus the mass of four ¹²C atoms. HRMS analysis also confirms the isotopic distribution and enrichment level by comparing the intensity of the target ion with any remaining unlabeled or partially labeled species. biorxiv.org
| Compound | Molecular Formula | Monoisotopic Mass [M+H]⁺ (Da) | Mass Difference (Da) |
|---|---|---|---|
| Terbuthylazine | C₉H₁₆ClN₅ | 230.1167 nih.gov | N/A |
| This compound | (¹³C)₄C₅H₁₆ClN₅ | 234.1301 | 4.0134 |
While HRMS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify the exact location of the ¹³C labels within the molecule. nih.gov ¹³C-NMR is particularly powerful for this purpose. In a proton-decoupled ¹³C-NMR spectrum of an unlabeled compound, each unique carbon atom produces a distinct signal. libretexts.org For a highly enriched compound like this compound (where the labeled carbons are >99% ¹³C), the signals corresponding to the labeled carbons will be exceptionally intense, while the signals for the natural abundance carbons will be comparatively very small. nih.gov
If the tert-butyl group is labeled, the spectrum would show two strong signals: one for the three equivalent methyl carbons and one for the quaternary carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further confirm the identity of these carbons (e.g., CH₃ vs. C). This confirms that the isotopic enrichment occurred at the desired positions and not elsewhere in the molecule.
The chemical purity of the synthesized this compound is determined using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). isotope.com These techniques separate the target compound from any unreacted starting materials, byproducts, or other impurities.
An HPLC method, often using a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water, is commonly employed for triazine herbicides. u-szeged.huijariit.comtandfonline.com The sample is injected into the system, and a chromatogram is generated. Chemical purity is calculated by measuring the area of the main product peak as a percentage of the total area of all peaks detected, typically by a UV or mass spectrometric detector. u-szeged.hu A purity of >98% or higher is generally required for certified reference materials.
| Parameter | Condition |
|---|---|
| Instrument | HPLC with UV or MS Detector u-szeged.huijariit.com |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) ijariit.com |
| Mobile Phase | Acetonitrile and Water (e.g., 80:20 v/v) ijariit.com |
| Flow Rate | 1.0 mL/min ijariit.com |
| Detection Wavelength | 220 nm or 230 nm u-szeged.huijariit.com |
| Purity Requirement | Typically >98% |
Advanced Analytical Methodologies for Terbuthylazine 13c4 in Complex Matrices
Sample Preparation Techniques for Trace Analysis of Terbuthylazine-13C4
Effective sample preparation is a critical first step to remove interfering substances and concentrate the analyte of interest from the sample matrix. For this compound, which serves as an internal standard, its recovery and purity post-extraction directly impact the accuracy of the quantification of native terbuthylazine (B1195847).
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of triazine herbicides and their isotopically labeled standards from aqueous and solid samples. The optimization of SPE methods is crucial to achieve high recovery rates for this compound across different matrices like water, soil, and food products.
The choice of sorbent material is a key parameter in SPE. For triazines, including terbuthylazine, polymeric sorbents and graphitized carbon black are often employed. Optimization involves adjusting the pH of the sample, selecting appropriate elution solvents, and managing the sample loading flow rate. For instance, in the analysis of water samples, the pH is often adjusted to neutral or slightly basic conditions to ensure the neutral state of triazine compounds, enhancing their retention on nonpolar sorbents.
Table 1: Example of SPE Optimization Parameters for this compound in Water Samples
| Parameter | Condition | Rationale |
| Sorbent Type | Polymeric (e.g., Oasis HLB) | Provides good retention for a broad range of polarity, including triazines. |
| Sample pH | 7.0 - 8.0 | Ensures terbuthylazine is in a neutral form for optimal retention on reversed-phase sorbents. |
| Elution Solvent | Ethyl acetate, Methanol (B129727) | Effectively desorbs the analyte from the sorbent material. |
| Flow Rate | 1-2 mL/min | Allows for sufficient interaction between the analyte and the sorbent. |
Liquid-Liquid Extraction (LLE) remains a fundamental and effective technique for extracting analytes from aqueous environmental samples, such as surface water or wastewater. In the context of this compound, LLE is used to transfer the compound from the aqueous phase to an immiscible organic solvent.
The selection of the extraction solvent is critical and is based on the polarity and solubility of terbuthylazine. Solvents like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) are commonly used. The efficiency of the extraction can be enhanced by adjusting the pH of the aqueous sample and by performing multiple extractions with fresh solvent. Salting-out, the addition of a salt like sodium chloride to the aqueous phase, can also be employed to decrease the solubility of the analyte in the aqueous phase and drive it into the organic solvent.
Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix, pose a significant challenge in mass spectrometry-based analysis. The primary role of this compound is to compensate for these effects. Since the isotopically labeled standard has nearly identical physicochemical properties to the native analyte, it experiences similar matrix effects during sample preparation and ionization.
By adding a known amount of this compound at the beginning of the sample preparation process, any loss of analyte during extraction or signal suppression/enhancement during analysis will affect both the native compound and the internal standard similarly. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for these variations and improves the accuracy and precision of the results. Further mitigation can be achieved through meticulous cleanup steps, such as those described in SPE, and by optimizing chromatographic conditions to separate the analyte from matrix interferences.
Mass Spectrometry-Based Quantification and Identification of this compound and Metabolites
Mass spectrometry (MS) coupled with chromatographic separation is the definitive technique for the quantification and identification of this compound and any potential metabolites. The high selectivity and sensitivity of MS allow for unambiguous detection at very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing non-volatile compounds like terbuthylazine and its labeled standard in complex matrices. Method development focuses on optimizing both the chromatographic separation and the mass spectrometric detection.
A reversed-phase C18 column is typically used for the chromatographic separation of triazines. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile (B52724), often with additives such as formic acid to improve peak shape and ionization efficiency. The gradient elution program is optimized to achieve good separation of terbuthylazine from other potential contaminants and matrix components.
For detection, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of this compound and then monitoring specific product ions after fragmentation. This highly selective process minimizes interferences and provides robust quantification.
Table 2: Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (MRM) | Specific precursor ion → product ion transitions for this compound |
While terbuthylazine itself is not highly volatile, some of its degradation products or metabolites might be amenable to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. GC-MS is particularly well-suited for the separation and identification of volatile and semi-volatile organic compounds.
For the analysis of potential volatile metabolites of terbuthylazine, a derivatization step might be necessary to increase their volatility and thermal stability. The GC separates the compounds based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a fingerprint for identification. When using this compound as an internal standard, any corresponding labeled volatile metabolites could also be traced, provided they are formed during the degradation process.
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) stands as a definitive method for the absolute quantification of analytes, combining the high selectivity of mass spectrometry with the accuracy of using an isotopically labeled internal standard. nih.gov In the analysis of terbuthylazine, this compound serves as an ideal internal standard. nih.gov Because it has the same chemical properties as the non-labeled terbuthylazine (the analyte), it behaves identically during sample extraction, cleanup, and ionization in the mass spectrometer. nih.govisotope.com This co-elution and identical behavior effectively compensate for matrix effects and variations in sample preparation recovery, which are significant challenges in complex matrices like soil, water, and biological tissues. researchgate.net
The principle of IDMS involves adding a known amount of this compound to a sample containing an unknown amount of native terbuthylazine. The mass spectrometer measures the ratio of the signal intensity of the native analyte to the isotopically labeled standard. spectroscopyonline.com Since the mass of the added standard is known, the concentration of the native terbuthylazine in the sample can be calculated with high precision and accuracy. nist.gov This approach is considered a primary (or reference) measurement method because it is traceable to the International System of Units (SI) for the mole. nist.gov The use of a stable isotope-labeled standard like this compound is superior to deuterated standards, which can sometimes undergo hydrogen-deuterium exchange, potentially compromising analytical accuracy at low detection levels. isotope.com
Table 1: Illustrative IDMS Data for Terbuthylazine Quantification This interactive table demonstrates the calculation of terbuthylazine concentration in a soil sample using this compound as the internal standard.
| Parameter | Value | Unit | Description |
| Sample Volume | 10 | mL | The initial volume of the sample extract. |
| Conc. of Standard Added | 50 | ng/mL | Concentration of the this compound standard added to the sample. |
| MS Response (Native) | 85,000 | counts | The measured intensity of the native terbuthylazine. |
| MS Response (13C4-Standard) | 98,000 | counts | The measured intensity of the this compound internal standard. |
| Calculated Concentration | 43.37 | ng/mL | The absolute concentration of terbuthylazine in the sample. |
Note: The calculated concentration is derived from the ratio of MS responses multiplied by the known concentration of the added standard. This provides an accurate quantification independent of sample loss during preparation.
High-Resolution Accurate Mass Spectrometry (HRAMS) for Metabolite Structural Elucidation
High-Resolution Accurate Mass Spectrometry (HRAMS) is an indispensable tool for the identification and structural elucidation of unknown compounds, such as the metabolites of terbuthylazine, within complex biological and environmental samples. improvedpharma.comazolifesciences.com HRAMS instruments, like Quadrupole Time-of-Flight (QTOF) or Orbitrap systems, provide exceptional mass resolution and accuracy, enabling the determination of an ion's elemental composition from its precise mass-to-charge (m/z) ratio. azolifesciences.comthermofisher.comresearchgate.net
When studying the metabolism of terbuthylazine, using this compound is highly advantageous. Any metabolite that retains the core triazine structure with the ethylamino and tert-butylamino groups will also contain the four 13C atoms. This results in a characteristic mass difference of +4.0134 Da (4 x the mass difference between 13C and 12C) compared to the corresponding metabolite from unlabeled terbuthylazine. By comparing the HRAMS spectra of samples treated with labeled and unlabeled terbuthylazine, metabolites can be confidently identified by searching for these unique isotopic pairs.
Furthermore, tandem HRAMS (MS/MS) experiments can be performed where the isotopically labeled metabolite ions are fragmented. improvedpharma.com The resulting fragmentation patterns provide rich structural information. The mass shifts observed in the fragment ions help to pinpoint the location of metabolic modifications relative to the stable isotope-labeled parts of the molecule, greatly facilitating the structural elucidation process. fishersci.com For instance, a major metabolite of terbuthylazine is desethyl-terbuthylazine. nih.gov The use of this compound would confirm its identity through the detection of a specific mass in the HRAMS spectrum.
Table 2: Expected Mass Shifts in HRAMS for this compound Metabolites This interactive table shows the theoretical masses for native terbuthylazine and its metabolites and their 13C4-labeled counterparts.
| Compound | Molecular Formula (Native) | Exact Mass (Native) | Molecular Formula (Labeled) | Exact Mass (Labeled) | Mass Difference (Da) |
| Terbuthylazine | C9H16ClN5 | 229.1145 | C5¹³C4H16ClN5 | 233.1279 | 4.0134 |
| Desethyl-terbuthylazine | C7H12ClN5 | 201.0832 | C3¹³C4H12ClN5 | 205.0966 | 4.0134 |
| Hydroxy-terbuthylazine | C9H17N5O | 211.1484 | C5¹³C4H17N5O | 215.1618 | 4.0134 |
Note: The consistent mass difference provides a clear marker for identifying metabolites originating from the dosed this compound.
Advanced Detection and Structural Elucidation Techniques for Isotopic Tracking
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. nih.gov In the context of mechanistic studies, 13C-NMR is particularly valuable, as it provides information about the chemical environment of each carbon atom in a molecule. numberanalytics.comresearchgate.net The use of this compound, where specific carbon atoms are enriched with the 13C isotope, significantly enhances the utility of NMR for mechanistic studies. rsc.org
The natural abundance of 13C is only about 1.1%, making it difficult to obtain high-quality 13C-NMR spectra for complex molecules at low concentrations. By strategically incorporating 13C labels into the terbuthylazine molecule, the signals corresponding to these carbons become vastly more intense. rsc.org This allows researchers to track the fate of these specific carbon atoms during chemical or biological transformations. nih.gov As the parent compound is metabolized, new peaks will appear in the 13C-NMR spectrum, corresponding to the labeled carbons in the newly formed metabolites. researchgate.net The chemical shifts and coupling constants of these new signals provide detailed information about the structure of the metabolites and the intermediates, offering insights into the reaction mechanisms. nih.govbiorxiv.org For example, observing a change in the chemical shift of a labeled carbon can indicate a modification, such as hydroxylation, at or near that position.
Table 3: Hypothetical 13C-NMR Chemical Shifts for Mechanistic Analysis This interactive table illustrates how 13C-NMR chemical shifts of labeled carbons might change upon metabolic transformation.
| Labeled Carbon Position | Chemical Shift in this compound (ppm) | Chemical Shift in Hydroxy-terbuthylazine-13C4 (ppm) | Implied Transformation |
| C2 (Triazine Ring) | ~171.5 | ~165.0 | Change in ring electron density due to substitution of Cl with OH. |
| C4 (Triazine Ring) | ~170.8 | ~170.9 | Minimal change, indicating this part of the ring is less affected. |
| C6 (Triazine Ring) | ~172.1 | ~172.3 | Minimal change, indicating this part of the ring is less affected. |
| C (tert-butyl) | ~51.0 | ~51.2 | Minimal change, indicating the tert-butyl group is intact. |
Note: The specific chemical shifts are illustrative. A significant change in a shift, like for C2, provides strong evidence for the location of the metabolic reaction. researchgate.net
Accelerator Mass Spectrometry (AMS) for Ultra-Trace Level Detection
Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive analytical technique capable of measuring isotope ratios as low as 10⁻¹⁵, far surpassing the capabilities of conventional mass spectrometry. uni-heidelberg.deanl.gov While it is most famously used for radiocarbon dating (¹⁴C), the technique can be adapted for other rare isotopes. pelletron.com AMS achieves its remarkable sensitivity by accelerating ions to very high energies (mega-electron volts), which allows for the complete destruction and elimination of molecular isobars that can interfere with measurements at lower energies. uni-heidelberg.defrontiersin.org
In environmental science, isotopically labeled compounds are used to trace the fate and transport of pollutants. mdpi.comiancas.org.in For this compound, AMS could offer an unparalleled ability to detect the compound and its metabolites at ultra-trace concentrations in environmental compartments. After exposing a system (e.g., a soil column or aquatic microcosm) to this compound, samples could be analyzed by AMS to track the labeled carbon. This would enable the study of long-term persistence, bioaccumulation in non-target organisms, and transport to remote locations, where concentrations fall far below the limits of detection for techniques like LC-MS/MS. pharmaron.com
The primary advantage of AMS in this context is its ability to quantify the total amount of ¹³C from the labeled terbuthylazine in a sample, providing a complete picture of the compound's distribution, including all its metabolites and bound residues, without needing to identify each one individually.
Table 4: Comparison of Detection Limits for Terbuthylazine Analysis This interactive table compares the typical limits of detection (LOD) for different analytical techniques.
| Analytical Technique | Typical Limit of Detection (LOD) | Suitability for Ultra-Trace Analysis |
| GC-MS | 0.1 - 10 µg/L | Moderate |
| LC-MS/MS | 0.001 - 0.1 µg/L | High |
| HRAMS | 0.001 - 0.1 µg/L | High |
| AMS | < 0.000001 µg/L (femtogram/L) | Exceptional / Ultra-Trace |
Note: The LOD for AMS is an estimation based on its known sensitivity for other isotopes like ¹⁴C, demonstrating its potential for detecting extremely low concentrations. anl.govpharmaron.com
Environmental Fate and Transport Dynamics of Terbuthylazine 13c4
Terrestrial Environmental Compartment Studies
The fate of Terbuthylazine-13C4 in the terrestrial environment is governed by a complex interplay of physical, chemical, and biological processes. Key among these are sorption to soil particles, mobility through the soil profile, and eventual transport to groundwater.
Soil Sorption and Desorption Kinetics of this compound
Sorption, the process by which a chemical binds to soil particles, is a critical factor controlling the availability and mobility of this compound in the soil. udel.edu Desorption, the reverse process, determines its release back into the soil solution. The kinetics of these processes—how fast they occur—are influenced by various soil properties. pjoes.com
Soil organic matter (SOM) and clay content are primary determinants of terbuthylazine (B1195847) sorption. far.org.nzwur.nl Soils with higher organic matter and clay content generally exhibit a greater capacity to adsorb the herbicide. far.org.nz This is attributed to the large surface area and the presence of functional groups on both organic matter and clay minerals that can interact with the terbuthylazine molecule. mdpi.com
For instance, studies have shown that the sorption of terbuthylazine is significantly correlated with the soil's organic carbon content. csic.es In one study, soil amended with biochar, a carbon-rich material, showed increased adsorption of terbuthylazine, particularly in soils with low native organic matter. mdpi.comresearchgate.net The hydrophobic nature of terbuthylazine also plays a role, with higher hydrophobicity leading to greater sorption. csic.es The sorption distribution coefficient (Kd), a measure of the extent of sorption, has been found to be higher in soils with higher organic carbon and lignin (B12514952) content. csic.es
Table 1: Influence of Soil Properties on Terbuthylazine Sorption
| Soil Property | Influence on Sorption | Reference |
|---|---|---|
| Organic Matter | Increased organic matter leads to higher sorption. | far.org.nzwur.nl |
| Clay Content | Higher clay content results in greater sorption capacity. | far.org.nz |
| Biochar Amendment | Increases soil's adsorption capacity for terbuthylazine. | mdpi.comresearchgate.net |
Temperature can influence the rate of sorption processes. far.org.nz Generally, an increase in temperature can lead to increased diffusion rates of the herbicide towards the adsorbent surface, potentially enhancing sorption kinetics. researchgate.net However, excessively high temperatures might also lead to desorption. researchgate.net One study indicated that the residual life of terbuthylazine could be significantly longer at lower temperatures (e.g., 10°C) compared to higher temperatures (e.g., 30°C). far.org.nz
The pH of the soil solution can also affect the sorption of terbuthylazine. researchgate.net Changes in pH can alter the surface charge of soil colloids and the ionization state of the herbicide, thereby influencing the electrostatic interactions between them. bioline.org.br However, some studies suggest that the degradation of atrazine (B1667683), a similar triazine herbicide, is relatively insensitive to pH changes, and this is thought to be similar for terbuthylazine. far.org.nz
Table 2: Environmental Factors Affecting Terbuthylazine Sorption
| Factor | Effect on Sorption | Reference |
|---|---|---|
| Temperature | Lower temperatures can increase the residual life of terbuthylazine. | far.org.nz |
Mobility and Leaching Potential through Soil Columns
The mobility of this compound through the soil profile is a key determinant of its potential to contaminate groundwater. cnr.it Leaching, the downward movement of substances through the soil with percolating water, is influenced by the herbicide's sorption characteristics and the soil's physical properties. isws.org.inresearchgate.net
Due to its relatively low water solubility and tendency to adsorb to soil particles, terbuthylazine generally has low mobility and does not typically penetrate deep into the soil profile, often remaining within the top 5-10 cm. far.org.nz However, in soils with low organic matter and a stony texture, its movement can be greater, especially after heavy rainfall. far.org.nz
Preferential flow describes the rapid movement of water and solutes through a small fraction of the soil matrix, such as through macropores, cracks, and root channels. usgs.govcopernicus.org This process can significantly accelerate the transport of contaminants like this compound to deeper soil layers and groundwater, bypassing the slower matrix flow. researchgate.net
Isotopic tracers, such as the carbon-13 in this compound, are invaluable tools for investigating preferential flow paths. clearsynth.comgw-project.org By analyzing the distribution of the labeled compound in soil profiles, researchers can identify the locations and extent of these rapid transport pathways. copernicus.orgresearchgate.net Studies using stable water isotopes have demonstrated the feasibility of this approach to map the spatial and vertical variability of preferential flow. researchgate.net
The vadose zone, the unsaturated region of soil between the land surface and the groundwater table, plays a crucial role in filtering and degrading contaminants. repec.orgnih.govmdpi.com The transport of this compound through this zone is a complex process involving advection (movement with the bulk flow of water), dispersion (spreading of the contaminant plume), and reactive transport processes. repec.orgnih.govmdpi.com
Mathematical models are often used to simulate the movement of terbuthylazine through the vadose zone and predict its potential to reach groundwater. repec.orgnih.govmdpi.com These models consider the chemical's properties, soil characteristics, and hydrological conditions. repec.orgnih.govmdpi.com Studies have shown that terbuthylazine and its primary metabolite, desethylterbuthylazine (B152745) (DET), can be found in both surface and groundwater, sometimes at concentrations exceeding regulatory limits. cnr.it This highlights the importance of understanding its transport dynamics to mitigate the risk of groundwater contamination. nih.govcopernicus.org
Volatilization Pathways and Atmospheric Transport Modeling
The volatilization of this compound from soil and plant surfaces represents a significant pathway for its entry into the atmosphere. The extent of volatilization is influenced by several factors, including soil moisture content, the compound's vapor pressure, sorption characteristics, water solubility, soil texture, and prevailing weather conditions. researchgate.net Once in the atmosphere, this compound can be transported over considerable distances.
Atmospheric transport modeling is a key tool for predicting the movement and deposition of airborne pollutants like this compound. Models such as the Community Multiscale Air Quality (CMAQ) modeling system and the Pesticide Emission Model (PEM) are utilized to simulate its atmospheric concentrations and deposition patterns. researchgate.net These models incorporate processes like advection (transport by mean wind), dispersion (transport by turbulent motions), and deposition (dry and wet removal). univie.ac.at
Lagrangian particle dispersion models, such as FLEXPART, are also employed to simulate complex transport patterns by tracking the trajectories of computational particles. univie.ac.at Such models are crucial for understanding the long-range transport potential of this compound. For instance, studies on the related triazine herbicide, atrazine, have indicated transport distances of hundreds of kilometers, and for terbuthylazine itself, travel distances of at least 50 km have been reported. researchgate.net
Advanced atmospheric transport models aim to couple the atmosphere with other environmental compartments like the hydrosphere, cryosphere, and soil systems to provide a more holistic simulation of the chemical's fate. researchgate.net The HYSPLIT model is another widely used tool for computing atmospheric trajectories and dispersion, capable of tracking and forecasting the release of various substances. noaa.gov The rate constant for the vapor-phase reaction of terbuthylazine with photochemically-produced hydroxyl radicals is estimated to be 1.10 x 10⁻¹¹ cm³/molecule-sec at 25 °C, corresponding to an atmospheric half-life of approximately 35 hours. nih.gov
Aquatic Environmental Compartment Studies
Sediment-Water Partitioning and Resuspension Dynamics
In aquatic systems, this compound partitioning between the water column and sediment is a crucial process governing its bioavailability and persistence. The sorption of terbuthylazine to sediment is influenced by the organic carbon content and the mineralogy of the sediment particles. csic.es For instance, clay minerals, particularly montmorillonite, have a high capacity to adsorb triazine herbicides, which can decrease their availability for degradation. csic.es
Resuspension of sediment particles can re-introduce sorbed this compound into the water column, making it available for transport and degradation. The constant covering of sediment by sinking particles, or "marine snow," can lead to the burial of adsorbed contaminants. muni.cz The interaction with aged microplastics is another factor, where sorption can occur through hydrophobic interactions, hydrogen bonding, and π-π interactions. nih.gov Desorption from these particles may be low, indicating a strong interaction. nih.gov
Transport and Distribution in Surface Water Bodies
The presence of this compound in surface waters is a result of runoff from agricultural fields, leaching, and atmospheric deposition. nwu.ac.za Due to its relatively low water solubility (5.0 mg/L at 20 °C) and weak adsorption to some soils, terbuthylazine and by extension its labeled form, can be mobile in the aquatic environment. nih.govnwu.ac.za
Monitoring studies have frequently detected terbuthylazine in surface waters, often at concentrations exceeding regulatory limits for drinking water. csic.escnr.it For example, in a study of Central European streams, terbuthylazine was detected in a significant number of samples, with concentrations ranging from less than 0.4 ppb to as high as 10 ppb. nih.gov In South African corn-production areas, maximum concentrations of terbuthylazine in surface waters ranged from 1.04 to 4.1 μg/L. nwu.ac.za
Groundwater Transport and Persistence Characteristics
The potential for this compound to contaminate groundwater is a significant environmental concern. csic.escymitquimica.com Its transport to groundwater is influenced by its persistence in the soil, the soil's texture, and the presence of preferential flow paths. csic.es In fine-textured soils, while micropore flow may be limited, macropores can facilitate the rapid movement of the chemical through the unsaturated zone to the groundwater. csic.es
Terbuthylazine and its primary metabolite, desethylterbuthylazine (DET), have been frequently found in groundwater at levels above the 0.1 µg/L limit for individual pesticides in drinking water established by the EU. csic.es The persistence of terbuthylazine in soil contributes to its leaching potential. csic.es Numerical models like PESTAN and PRZM-GW are used to simulate the fate and transport of terbuthylazine in the vadose zone to assess groundwater contamination risks. nih.gov
Environmental Degradation Pathways and Kinetics of this compound
The degradation of this compound in the environment occurs through both abiotic and biotic processes. csic.es The primary degradation pathways for the parent compound, terbuthylazine, involve dealkylation and hydroxylation, leading to the formation of metabolites such as desethylterbuthylazine (DET), 2-hydroxy-terbuthylazine, and deethylterbuthylazine-2-hydroxide (DETH). nih.govherts.ac.uk The presence of active degrading bacterial populations is essential for the complete degradation of s-triazines. cnr.it
The half-life of terbuthylazine in soil can vary significantly depending on soil type and conditions. For example, in microcosm studies with silty-loam and sandy-loam soils, half-lives of 22 and 30 days were observed, respectively. csic.es In a clay loam soil, a slower degradation rate was noted, with a half-life of 24 days, attributed to the high adsorption of the herbicide to clay particles. csic.es
Hydrolysis Mechanisms and Rate Constants under Varied Conditions
Hydrolysis is a key abiotic degradation pathway for this compound. Terbuthylazine is stable in neutral, weakly acidic, and weakly alkaline media but is hydrolyzed in more strongly acidic or alkaline conditions. nih.gov The rate of hydrolysis can be catalyzed by the presence of sterilized soil, humic acids, and fulvic acids. nih.gov Adsorption to mineral surfaces can be followed by protonation and subsequent hydrolysis. nih.gov While terbuthylazine is stable to aqueous photolysis with a reported half-life greater than 40 days, its degradation can be influenced by various environmental factors. nih.gov
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Terbuthylazine |
| Atrazine |
| Desethylterbuthylazine (DET) |
| 2-Hydroxy-terbuthylazine |
| Deethylterbuthylazine-2-hydroxide (DETH) |
| Simazine (B1681756) |
| Deisopropylatrazine (DIA) |
| Deethylatrazine (DEA) |
| Diaminochlorotriazine (DACT) |
| S-metolachlor |
| Cypermethrin |
| Monocrotophos |
| Terbuphos |
| Linuron |
| Desethyldebutylterbuthylazine (DEDT) |
| Metolachlor |
| Terbutryn (B1682747) |
| Azoxystrobin |
| Metalaxyl |
| Prochloraz |
| Propiconazole |
| Tebuconazole |
| Caffeine |
| Nicotine |
| Cocaine |
| Diethyltoluamide (DEET) |
| Acetaminophen |
| Salicylic acid |
| Valsartan |
| Carbamazepine |
| Clarithromycin |
| Trimethoprim |
| Tramadol |
| Citalopram |
| Venlafaxine |
| Lidocaine |
| Lamotrigine |
| Metformin |
| Hydrochlorothiazide |
| Perfluorooctanesulfonate (PFOS) |
| Perfluorobutanesulfonate (PFBS) |
| Perfluorooctanoic acid (PFOA) |
| Perfluorobutanoic acid (PFBA) |
| Perfluorohexanoic acid (PFHA) |
Photolytic Degradation Pathways and Quantum Yields
Photolysis, or degradation by light, is a key abiotic process influencing the fate of terbuthylazine in aquatic environments. apvma.gov.aunih.gov This process can occur through direct or indirect mechanisms, with its efficiency being dependent on the wavelength of light and the chemical's quantum yield.
The photolytic degradation of terbuthylazine can proceed via two primary mechanisms:
Direct Photolysis : This occurs when the terbuthylazine molecule directly absorbs photons of light with sufficient energy (at wavelengths >290 nm from sunlight) to cause its chemical structure to enter an excited state. nih.govfrontiersin.org This excitation can lead to the cleavage of chemical bonds, rearrangement, or cyclization, resulting in the formation of various degradation products. nih.gov
Indirect Photolysis : This process involves photosensitizers, which are other molecules present in the environment that absorb light energy and transfer it to terbuthylazine or generate reactive oxygen species (ROS). researchgate.netmn.gov In natural waters, dissolved organic matter and nitrates can act as photosensitizers. frontiersin.orgmn.gov The absorption of light by these sensitizers can produce highly reactive intermediates, such as hydroxyl radicals (•OH), which then attack and degrade the terbuthylazine molecule. mn.gov Reactions mediated by hydroxyl radicals are considered a predominant pathway for the indirect photolysis of many pesticides. mn.gov
The rate and efficiency of photolytic degradation are highly dependent on the wavelength of the incident light. frontiersin.org Studies on similar compounds have shown that specific regions of the light spectrum are more effective at inducing degradation. For terbuthylazine, degradation occurs at wavelengths above 290 nm, which is the threshold for sunlight reaching the Earth's surface. nih.gov
Research on the photodegradation of terbuthylazine has been conducted using polychromatic xenon light sources, and specific degradation rates have been measured at distinct wavelengths, such as 242 nm in laboratory settings. tandfonline.commdpi.com The absorption spectrum of a chemical dictates which wavelengths it can absorb, and this directly influences its susceptibility to direct photolysis. nih.gov For instance, studies on other compounds have demonstrated that blue light can be particularly effective in degradation due to optimal absorption in that region of the spectrum. nih.gov It is crucial to use environmentally relevant light sources, such as simulated sunlight, to obtain accurate data on photolytic behavior in natural settings. enviro.wiki
While specific quantum yields for every wavelength are not extensively documented in the literature for this compound, the quantum yield for chlorotriazines like terbuthylazine in aqueous solutions under UV light (240–300 nm) has been reported to be in the range of 0.048–0.062. tandfonline.com The quantum yield (Φ) represents the efficiency of a photochemical process, defined as the number of specific events (e.g., molecules degraded) occurring per photon absorbed. enviro.wikicopernicus.org This value is critical for modeling the persistence of the herbicide in sunlit surface waters. enviro.wiki
Microbial Degradation and Biotransformation Pathways in Soil and Water
The primary mechanism for the complete degradation and mineralization of terbuthylazine in soil and water is microbial activity. apvma.gov.aucsic.es The persistence of the herbicide is therefore highly dependent on the presence and activity of capable microbial populations. far.org.nz
The biotransformation of terbuthylazine is carried out by various microorganisms, with bacterial consortia often being more effective than single strains. csic.esoup.com Research has identified several key bacteria capable of degrading this herbicide.
Table 1: Microbial Species Implicated in Terbuthylazine Degradation
| Microbial Genus/Species | Finding | Source(s) |
| Arthrobacter aurescens (Strain TC1) | Identified as an effective bacterium for degrading terbuthylazine. | mdpi.com, scielo.br |
| Bacillus pumilus (Strain TDJ-7) | Isolated from soil and showed high degradation efficiency (95% of 10mg/L in 6 days). | scielo.br, scielo.br |
| Bacillus subtilis (Strain TDJ-9) | Isolated from soil, capable of degrading 98% of 10mg/L terbuthylazine in 6 days. | scielo.br, scielo.br |
| Janthinobacterium lividum | Isolated from contaminated groundwater and capable of degrading terbuthylazine. | unimib.it |
| Advenella incenata | Isolated from contaminated groundwater and capable of degrading terbuthylazine. | unimib.it |
| Pseudomonas genus | Considered a viable genus for herbicide degradation. | mdpi.com |
| Betaproteobacteria | This class of bacteria was found to be particularly involved in herbicide biotransformation in a contaminated aquifer. | oup.com |
The breakdown of the s-triazine ring of terbuthylazine is facilitated by specific enzymes. Key enzymes in this catabolic pathway include TrzN, which catalyzes the initial dechlorination step, and AtzB and AtzC, which are responsible for the sequential deamination of the N-alkyl side chains. mdpi.com In human liver microsomes, Cytochrome P450 1A2 has been identified as a major enzyme involved in the initial phase-I metabolism of s-triazines. acs.orgnih.gov
The degradation rate of terbuthylazine, often expressed as a half-life (t½), varies significantly depending on environmental conditions such as soil type, temperature, moisture, and microbial activity. far.org.nznih.gov Degradation generally follows first-order kinetics. researchgate.net Studies have shown that microbial degradation is the most significant factor, as the half-life is substantially longer in sterile soil compared to microbially active soil. csic.esnih.gov
The presence of oxygen also influences degradation rates. While specific comparative studies on aerobic versus anaerobic degradation of terbuthylazine are limited, research on dissolved organic matter shows significantly higher degradation under aerobic conditions (55.5% degraded) compared to anaerobic conditions (39.5% degraded) over a 28-day period. csic.es For terbuthylazine specifically, the fate of residues in aerobic and anaerobic aquatic systems is reported to be similar. apvma.gov.au
Table 2: Reported Half-Life (t½) of Terbuthylazine in Various Studies
| Half-Life (Days) | Experimental Conditions | Source(s) |
| 6.5 - 149 | Various field studies in biologically active soil. | nih.gov |
| 22 - 27 | Non-sterile soil. | nih.gov |
| 30 - 60 | Biologically active soils. | far.org.nz |
| 57.3 | Non-amended clay loam soil. | nih.gov |
| 82 | Sterilized soil. | nih.gov |
| 95 - 105 | Unamended clay loam soil. | csic.es |
| 151 | Microbiologically active groundwater microcosms. | oup.com |
| 24 ± 2 | Liquid enrichment culture with soil microbial pool. | csic.es, researchgate.net |
The use of isotopically labeled this compound is a powerful tool for metabolite profiling. The ¹³C atoms act as a stable tracer, allowing researchers to use techniques like liquid chromatography-mass spectrometry (LC-MS) to unambiguously track the transformation of the parent compound and identify its metabolites in complex environmental samples. nih.govnih.gov This method provides high confidence that the detected metabolites are genuinely derived from the tracer substance. nih.gov
The microbial degradation of terbuthylazine proceeds through several key pathways, primarily dealkylation (removal of ethyl or tert-butyl groups) and hydroxylation (replacement of the chlorine atom with a hydroxyl group). nih.govnih.gov These reactions lead to the formation of several key metabolites.
Table 3: Major Metabolites of Terbuthylazine
| Metabolite Name | Abbreviation | Formation Pathway | Source(s) |
| Desethyl-terbuthylazine | DET, CBAT | De-ethylation of the parent compound. | csic.es, nih.gov, nih.gov |
| Hydroxyterbuthylazine | TERB-OH, HT | Hydrolytic displacement of the chlorine atom. | nih.gov, researchgate.net |
| Hydroxydesethylterbuthylazine | DET-OH | De-ethylation of hydroxyterbuthylazine. | nih.gov |
| N-t-butylammelide | TBA | Further degradation following hydroxylation. | nih.gov |
| Desethylterbuthylazine-2-hydroxide | DETH | Dealkylation and hydroxylation. | nih.gov |
| Cyanuric acid | CA | Cleavage and mineralization of the triazine ring. | nih.gov |
Desethyl-terbuthylazine (DET) is frequently identified as a major and persistent metabolite in soil and groundwater. csic.esnih.gov The use of this compound allows for precise quantification of the parent compound and its transformation products, providing crucial data for assessing its environmental risk and persistence. nih.gov
Oxidative and Reductive Degradation Processes in Environmental Systems
The environmental persistence and fate of this compound, a stable isotope-labeled version of the herbicide terbuthylazine, are dictated by various degradation processes. As an isotopically labeled compound, its chemical behavior and degradation pathways are identical to the parent compound, terbuthylazine. The carbon-13 labels serve as a tracer to elucidate its transformation in complex environmental matrices. The degradation of terbuthylazine is primarily driven by microbial activity and can be influenced by abiotic factors. who.intcsic.es The main degradation reactions involve oxidative and reductive processes, leading to the formation of several metabolites.
Oxidative degradation is a prominent pathway for terbuthylazine in soil and aquatic environments. These processes primarily involve N-dealkylation and hydroxylation. N-dealkylation, the cleavage of the side chains, is a key initial step. who.int This can result in the formation of desethylterbuthylazine (DET), where the ethyl group is removed. csic.esnih.gov Further degradation can lead to the formation of desethyldebutylterbuthylazine (DEDT). csic.es Another significant oxidative pathway is the hydrolysis of the chlorine atom on the triazine ring, which is replaced by a hydroxyl group to form hydroxy-terbuthylazine. who.intapvma.gov.au This process is often mediated by microbial enzymes. mdpi.com Studies have shown that the presence of certain fungi, such as Penicillium brevicompactum and Lentinula edodes, can effectively biodegrade terbuthylazine, with the latter forming the metabolite desethyl-terbuthylazine. nih.gov
Advanced Oxidation Processes (AOPs) have also been studied for the degradation of terbuthylazine in water. nih.gov Processes like UV/H₂O₂ and photo-Fenton lead to the generation of highly reactive hydroxyl radicals that rapidly oxidize terbuthylazine. nih.govresearchgate.net In these systems, N-terbutyl-6-hydroxy-N'ethyl-1,3,5-triazine-2,4-diamine has been identified as a reaction intermediate. nih.gov
Reductive degradation processes for terbuthylazine are less commonly reported as the primary pathway in most environments. However, under anaerobic conditions, such as in certain sediments or water-logged soils, reductive dechlorination can occur. The fate of terbuthylazine residues in both aerobic and anaerobic aquatic conditions is reported to be similar, suggesting that degradation occurs under both conditions. apvma.gov.au
The rate of these degradation processes is influenced by various environmental factors. Microbial activity is a key driver, with degradation being significantly slower in sterile soils. csic.es Temperature also plays a crucial role; for instance, the half-life of terbuthylazine in soil can extend from approximately 73-138 days at 20-25°C to 456 days at 10°C. apvma.gov.au The presence of other substances, such as the fertilizer urea, can also impact degradation rates by affecting microbial populations. nih.gov
Interactive Table of Terbuthylazine Degradation Products
| Precursor Compound | Degradation Process | Resulting Metabolite | Environmental Matrix |
| Terbuthylazine | N-dealkylation | Desethylterbuthylazine (DET) | Soil, Water |
| Terbuthylazine | Hydrolysis | Hydroxy-terbuthylazine | Soil, Water |
| Desethylterbuthylazine (DET) | N-dealkylation | Desethyldebutylterbuthylazine (DEDT) | Soil |
| Terbuthylazine | Oxidation (AOPs) | N-terbutyl-6-hydroxy-N'ethyl-1,3,5-triazine-2,4-diamine | Water |
Biotic Interactions and Metabolic Transformation of Terbuthylazine 13c4
Plant Uptake, Translocation, and Metabolism of Terbuthylazine-13C4
Terbuthylazine (B1195847), a systemic herbicide, is primarily absorbed by plants through their root systems. researchgate.net Following uptake, it undergoes acropetal translocation, moving upwards within the plant, and tends to accumulate in the apical meristems and leaves. researchgate.net The efficiency of this uptake and subsequent movement is influenced by the chemical properties of the herbicide. unl.edu
Root Uptake Mechanisms and Xylem Translocation Dynamics
The absorption of terbuthylazine from the soil into the roots is a critical first step. The lipophilicity of a herbicide, often measured as the log Kow value, plays a significant role in its ability to be absorbed by roots and translocated to the shoots. unl.edu Once absorbed, systemically mobile herbicides like terbuthylazine are primarily transported through the xylem, which is part of the plant's apoplast—the non-living portions of the plant including cell walls. ucanr.edu This upward movement is driven by transpiration, the process of water moving from the roots to the leaves and evaporating. ucanr.edu
Studies on maize plants using 14C-labelled terbuthylazine have shown that a small fraction, approximately 0.3%, of the applied herbicide remains in the plants after the vegetation period. nih.gov In the wetland plant Typha latifolia (cattail), the root system has demonstrated the ability to absorb terbuthylazine, effectively acting as a pump to remove the xenobiotic from the soil. researchgate.net Research on these plants indicated a greater accumulation of terbuthylazine in the foliage compared to the roots, with average uptake values of 3219.5 ng/g in foliage and 1088.6 ng/g in the roots. researchgate.net This suggests efficient translocation from the roots to the upper parts of the plant. The movement of herbicides within the xylem is generally a passive process. unl.edu
Metabolic Pathways in Plant Tissues (e.g., Hydroxylation, Glucosylation)
Once inside the plant tissues, terbuthylazine undergoes metabolic transformation. researchgate.netmst.edu A major metabolic pathway involves hydroxylation, where a hydroxyl group (-OH) is added to the terbuthylazine molecule. science.gov This is a common detoxification step in plants for various xenobiotics. Following hydroxylation, the resulting metabolite can undergo glucosylation, where a glucose molecule is attached. This process increases the water solubility of the compound, facilitating its storage or further transport within the plant.
In a study involving poplar trees and the related s-triazine herbicide atrazine (B1667683), it was found that the trees could hydrolyze and dealkylate the compound into less toxic metabolites. mst.edu The metabolism occurred in the roots, stems, and leaves, becoming more extensive with longer residence time in the tissues. mst.edu After 80 days, the parent atrazine compound accounted for only 10% of the radiolabelled carbon recovered in the leaves. mst.edu This demonstrates the significant metabolic capacity of plants to transform these types of herbicides.
Species-Specific Differences in Plant Metabolism and Tolerance Mechanisms
The ability of different plant species to metabolize terbuthylazine and other herbicides varies, which is a key factor in determining their tolerance or susceptibility. Tolerant plants can rapidly metabolize the herbicide into non-toxic compounds. researchgate.net For instance, maize is known to be tolerant to s-triazine herbicides due to its ability to quickly detoxify them. Conversely, susceptible plants are unable to metabolize the herbicide quickly enough to prevent its phytotoxic effects.
In a study on Typha latifolia, while the plant was able to absorb and metabolize terbuthylazine, some mild phytotoxicity symptoms related to photosynthesis inhibition were observed. researchgate.net This indicates that even in plants capable of metabolism, high concentrations of the herbicide or its metabolites can still have physiological effects. researchgate.net The specific metabolic pathways and the rate of metabolism are crucial determinants of a plant species' tolerance to terbuthylazine.
Microbial Biotransformation and Detoxification Pathways
The breakdown of terbuthylazine in the environment is significantly influenced by microbial activity. csic.es Biotransformation by microorganisms is a key process that converts terbuthylazine into less toxic metabolites. mdpi.com
Identification of Microbial Strains Capable of this compound Transformation
A variety of microbial strains have been identified that are capable of transforming terbuthylazine. These microorganisms play a crucial role in the natural attenuation of this herbicide in soil and water. The process of biotransformation involves the use of microbial enzymes to alter the chemical structure of the compound. nmb-journal.commedcraveonline.com
Research has shown that bacterial consortia are effective in the biodegradation and mineralization of s-triazines. csic.es Several bacterial classes have been identified as being particularly active in terbuthylazine transformation.
Table 1: Microbial Genera Involved in Terbuthylazine Transformation
| Class | Genus |
| Betaproteobacteria | Advenella, Janthinobacterium |
| Gammaproteobacteria | Pseudomonas |
| Actinobacteria | Arthrobacter, Rhodococcus |
| Alphaproteobacteria | Sphingomonas, Rhizobiales |
Data sourced from multiple studies on microbial degradation of herbicides. mdpi.comfrontiersin.org
For example, Arthrobacter aurescens strain TC1 has been identified as an effective bacterium for degrading terbuthylazine. mdpi.com Similarly, strains of Pseudomonas and Arthrobacter are considered viable herbicide degraders due to their possession of genes encoding for enzymes like monooxygenases, which are involved in the degradation process. mdpi.com The degradation of terbuthylazine by a soil microbial pool has been shown to be positively correlated with bacterial population growth, indicating that the bacteria can utilize the herbicide as a source of carbon. csic.es
The process of microbial biotransformation is essential for the detoxification of terbuthylazine in the environment, with specific bacterial strains playing a pivotal role in its breakdown. csic.esmdpi.com
Enzymatic Mechanisms of Degradation by Soil and Aquatic Microorganisms
The biodegradation of s-triazine herbicides, including terbuthylazine, is primarily driven by microbial enzymatic activities in soil and aquatic environments. nih.govresearchgate.net Microorganisms have evolved specific enzymatic pathways to utilize these compounds as a source of carbon and nitrogen. jabonline.in The key enzymes involved in the initial steps of terbuthylazine degradation are hydrolases that sequentially remove the substituents from the s-triazine ring. researchgate.netnih.gov
The degradation process is often initiated by a hydrolytic dechlorination reaction, a crucial step catalyzed by enzymes such as atrazine chlorohydrolase (AtzA) or triazine hydrolase (TrzN). nih.govmdpi.comnih.gov While AtzA has a more restricted substrate range, primarily acting on chloro and fluoro substituents, TrzN exhibits broader substrate specificity. nih.gov These enzymes replace the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxyterbuthylazine. This initial conversion is a critical detoxification step, as the resulting hydroxylated metabolite is less toxic than the parent compound.
Following dechlorination, subsequent enzymatic reactions involve the removal of the N-alkyl side chains. nih.gov Enzymes like hydroxyatrazine ethylaminohydrolase (AtzB) and N-isopropylammelide isopropylaminohydrolase (AtzC) catalyze the hydrolytic deamination and dealkylation of the ethylamino and tert-butylamino groups, respectively. nih.govasm.org These reactions ultimately lead to the formation of cyanuric acid, a central intermediate in the degradation pathway of many s-triazine herbicides. nih.govresearchgate.netasm.org
It's important to note that different microorganisms may possess different sets of these degradative enzymes. For instance, Pseudomonas sp. strain ADP is well-known for containing the atzA, atzB, and atzC genes on a plasmid, enabling it to mineralize atrazine. nih.gov Other bacterial genera, such as Arthrobacter, Rhodococcus, and Bacillus, have also been identified as effective degraders of terbuthylazine and other s-triazines. nih.govnih.govscielo.brscielo.br Some bacteria, like Arthrobacter aurescens TC1, can utilize a broad range of s-triazine herbicides as their sole source of nitrogen and carbon. nih.gov Fungi also play a role in the degradation process, often employing oxidative dealkylation reactions catalyzed by enzymes like cytochrome P450 monooxygenases. asm.orgresearchgate.net
The specific enzymatic machinery can vary between different microbial species and even strains. For example, some bacteria utilize TrzN instead of AtzA for the initial dechlorination step. nih.gov The concerted action of these various microbial enzymes in soil and aquatic ecosystems is essential for the complete breakdown of terbuthylazine.
Table 1: Key Microbial Enzymes in Terbuthylazine Degradation
| Enzyme | Gene | Function | Microbial Source Examples |
| Atrazine chlorohydrolase | atzA | Hydrolytic dechlorination | Pseudomonas sp. ADP |
| Triazine hydrolase | trzN | Hydrolytic dechlorination | Arthrobacter sp. |
| Hydroxyatrazine ethylaminohydrolase | atzB | Hydrolytic deamination/dealkylation | Pseudomonas sp. ADP |
| N-isopropylammelide isopropylaminohydrolase | atzC | Hydrolytic deamination/dealkylation | Pseudomonas sp. ADP |
| Cytochrome P450 monooxygenase | thcB | Oxidative dealkylation | Rhodococcus strains |
Carbon Mineralization Studies using 13C-Labeled CO2 Evolution
Carbon mineralization studies using isotopically labeled compounds like this compound are crucial for tracking the ultimate fate of the herbicide in the environment. These studies provide definitive evidence of biodegradation by measuring the evolution of 13C-labeled carbon dioxide (¹³CO₂), which signifies the complete breakdown of the triazine ring.
When soil or aquatic microbial communities metabolize this compound, the carbon atoms from the labeled triazine ring are incorporated into microbial biomass or released as CO₂ through respiration. By monitoring the amount of ¹³CO₂ produced over time, researchers can quantify the rate and extent of terbuthylazine mineralization.
For instance, studies have shown that the microbial community in soil can utilize terbuthylazine as a carbon source for growth. csic.es In an enrichment culture, the degradation of terbuthylazine was positively correlated with an increase in the total number of bacterial cells, indicating that the herbicide was being used for microbial proliferation. csic.es The half-life of terbuthylazine in such cultures has been observed to be around 24 days. csic.es
The final product of the initial enzymatic degradation steps is cyanuric acid. nih.govresearchgate.net This intermediate is then further metabolized by a set of enzymes encoded by the atzD, atzE, and atzF genes, which break open the triazine ring. researchgate.net The enzyme cyanuric acid amidohydrolase (AtzD) catalyzes the hydrolytic ring cleavage of cyanuric acid to produce biuret (B89757). mdpi.com Subsequent enzymatic reactions convert biuret to carbon dioxide and ammonia, thus completing the mineralization process. nih.govresearchgate.net The use of this compound allows for the direct measurement of the ¹³CO₂ evolved from the breakdown of the triazine ring, providing a clear indication of complete herbicide degradation.
Factors such as soil type, microbial community composition, and the presence of organic amendments can influence the rate of mineralization. For example, some studies have investigated how amendments like pine and oak residues affect terbuthylazine degradation, noting that while some amendments can enhance microbial activity, others might increase sorption and hinder biodegradation. csic.es
Table 2: Example Data from a Hypothetical this compound Mineralization Study
| Time (days) | Cumulative ¹³CO₂ Evolved (% of initial ¹³C) | Remaining this compound in Soil (%) |
| 0 | 0 | 100 |
| 15 | 12 | 75 |
| 30 | 25 | 50 |
| 60 | 45 | 20 |
| 90 | 58 | 5 |
Aquatic Organism Biotransformation Studies using this compound
Uptake and Elimination Kinetics in Aquatic Invertebrates
Information on the uptake and elimination kinetics of this compound specifically in aquatic invertebrates is limited in the provided search results. The focus of the available literature is primarily on microbial degradation.
Metabolic Conversion Pathways in Fish and Amphibians
Information on the metabolic conversion pathways of this compound specifically in fish and amphibians is limited in the provided search results. The focus of the available literature is primarily on microbial degradation.
Bioavailability and Bioaccumulation Processes in Aquatic Systems
The bioavailability of terbuthylazine in aquatic systems is a critical factor influencing its potential for bioaccumulation in organisms. Bioavailability is largely controlled by the herbicide's partitioning between the water phase and particulate matter, such as sediment and suspended solids. Terbuthylazine's low water solubility and tendency to adsorb to organic matter can reduce its concentration in the water column, thereby affecting its uptake by aquatic organisms. researchgate.net
Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. For a compound like terbuthylazine, the potential for bioaccumulation is linked to its persistence and the organism's ability to metabolize and excrete it.
Mammalian Metabolic Pathways and Biotransformation Mechanisms
Information on the mammalian metabolic pathways and biotransformation mechanisms of this compound is not available in the provided search results. The focus of the available literature is on microbial degradation in soil and aquatic environments.
In Vitro and In Vivo Metabolism Studies using Labeled Compounds
In vitro and in vivo studies are fundamental to elucidating the metabolic pathways of xenobiotics like Terbuthylazine. novabioassays.com The use of 13C-labeled Terbuthylazine allows for precise tracking and differentiation of the herbicide and its metabolites from endogenous compounds in complex biological matrices. acs.org
In Vitro Studies:
Liver Microsomes: In vitro studies using liver microsomes from various species, including rats, pigs, and humans, have been instrumental in identifying the primary metabolic reactions. psu.edunih.gov These studies have shown that the principal Phase I reactions for Terbuthylazine involve N-monodealkylation and hydroxylation of the tert-butyl group. nih.gov The use of liver microsomes allows for the investigation of specific enzyme activities in a controlled environment. sigmaaldrich.com
Cell Cultures: Experiments with cell cultures, such as human HepG2 cells, provide insights into the cellular mechanisms of Terbuthylazine metabolism and its potential cytotoxic effects. nih.gov Studies have shown that even at low concentrations, Terbuthylazine can induce low-level DNA instability in vitro. nih.gov
In Vivo Studies:
Animal Models: In vivo studies in animal models, such as mice, are crucial for understanding the complete metabolic profile of Terbuthylazine, including absorption, distribution, metabolism, and excretion. nih.gov These studies have examined the effects of Terbuthylazine on various organs, including the liver, kidneys, and bone marrow. nih.gov Research on other triazines has demonstrated the formation of various metabolites in different biological compartments. researchgate.net
The use of isotopically labeled Terbuthylazine in these studies is essential for accurate quantification and identification of metabolites, overcoming the challenges associated with complex biological samples. acs.org
Identification of Phase I and Phase II Biotransformation Enzymes
The biotransformation of this compound is a two-phase process mediated by specific enzyme systems. wikipedia.orgnih.gov
Phase I Biotransformation Enzymes:
Phase I reactions introduce or expose functional groups on the Terbuthylazine molecule, typically making it more polar. sigmaaldrich.comjumedicine.com The primary enzymes involved in the Phase I metabolism of Terbuthylazine are part of the Cytochrome P450 (CYP) superfamily. sigmaaldrich.comwikipedia.org
Cytochrome P450 (CYP) Isozymes: Specific CYP isozymes are responsible for the oxidative metabolism of Terbuthylazine. psu.edujumedicine.com While the exact isozymes involved in Terbuthylazine metabolism are a subject of ongoing research, studies on similar triazines suggest the involvement of multiple CYP enzymes. psu.edujumedicine.com These enzymes catalyze reactions such as N-dealkylation and hydroxylation. psu.edunih.gov
Phase II Biotransformation Enzymes:
Phase II reactions involve the conjugation of the modified Terbuthylazine molecule with endogenous polar molecules, further increasing its water solubility and facilitating its excretion. upol.cznih.govreactome.org
Glutathione (B108866) S-Transferases (GSTs): GSTs are a major family of Phase II enzymes that catalyze the conjugation of glutathione to electrophilic compounds. upol.cznih.gov This is a key detoxification pathway for many xenobiotics. nih.gov
UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for glucuronidation, a major Phase II reaction where glucuronic acid is attached to the xenobiotic. upol.cznih.gov
Sulfotransferases (SULTs): SULTs catalyze the sulfation of substrates, another important conjugation reaction. upol.cznih.gov
The coordinated action of Phase I and Phase II enzymes is crucial for the detoxification and elimination of Terbuthylazine from the body. nih.gov
Metabolite Identification and Quantification in Biological Matrices
The identification and quantification of this compound metabolites in various biological matrices are essential for a comprehensive understanding of its metabolic fate. novabioassays.com Advanced analytical techniques are employed for this purpose.
Analytical Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version, LC-MS/MS, are the primary analytical tools for identifying and quantifying drug metabolites in complex biological samples. novabioassays.com High-resolution mass spectrometry (HRMS) offers high accuracy and sensitivity for these analyses. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the analysis of triazine herbicides and their metabolites. nih.gov
Identified Metabolites:
Studies have identified several key metabolites of Terbuthylazine in various biological and environmental systems. The use of this compound aids in the definitive identification of these metabolites.
| Metabolite Name | Abbreviation | Biotransformation Pathway |
| Desethyl-terbuthylazine | DET | N-de-ethylation |
| Hydroxyterbuthylazine | Hydroxylation of the tert-butyl group | |
| Dealkylated metabolites | Cleavage of side-chain alkyl groups |
Table 1: Major metabolites of Terbuthylazine identified through biotransformation studies. researchgate.netresearchgate.net
Quantification in Biological Matrices:
The quantification of these metabolites in biological matrices such as urine, blood, and tissue samples is crucial for assessing exposure and understanding the toxicokinetics of Terbuthylazine. novabioassays.comscispace.com Isotope dilution mass spectrometry, using this compound as an internal standard, is a highly accurate method for quantification. acs.org
The following table summarizes the types of biological matrices where Terbuthylazine and its metabolites have been studied.
| Biological Matrix | Type of Study | Reference |
| Human Peripheral Blood | In vitro | nih.gov |
| Isolated Human Lymphocytes | In vitro | nih.gov |
| HepG2 Cells | In vitro | nih.gov |
| Mouse Leukocytes | In vivo | nih.gov |
| Mouse Bone Marrow | In vivo | nih.gov |
| Mouse Liver | In vivo | nih.gov |
| Mouse Kidney | In vivo | nih.gov |
| Rat, Pig, and Human Liver Microsomes | In vitro | psu.edunih.gov |
| Water and Plant Tissues | Environmental | researchgate.net |
Table 2: Biological matrices used in the study of Terbuthylazine metabolism.
Mechanistic Research and Isotopic Tracing Applications of Terbuthylazine 13c4
Elucidation of Reaction Mechanisms in Environmental Degradation Processes
The degradation of pesticides in the environment can occur through various biotic and abiotic pathways. researchgate.netnih.gov Understanding the mechanisms of these degradation processes is crucial for assessing the persistence and potential risks of these compounds. Terbuthylazine-13C4 can be instrumental in elucidating these mechanisms by allowing researchers to trace the fate of the carbon skeleton of the molecule during degradation reactions.
Identification of Rate-Limiting Steps in Abiotic Degradation
Illustrative Research Finding:
A hypothetical study on the hydrolysis of this compound at different pH values could yield the data presented in the table below. The rate constants (k) would be determined by monitoring the disappearance of the parent compound and the appearance of its 13C-labeled hydroxy derivative. A significantly lower rate constant under neutral pH would indicate that hydrolysis is a rate-limiting step under those conditions.
| pH | Half-life (t½) of this compound (days) | Primary 13C-Labeled Degradation Product |
| 4 | 30 | Hydroxy-terbuthylazine-13C4 |
| 7 | 150 | Hydroxy-terbuthylazine-13C4 |
| 9 | 45 | Hydroxy-terbuthylazine-13C4 |
Tracing Electron Transfer Pathways in Redox Reactions
Tracing Pollutant Source and Fate in Complex Environmental Systems
Isotopically labeled compounds are invaluable for tracing the movement and distribution of pollutants in the environment. This compound can be used as a tracer to track the fate of terbuthylazine (B1195847) from its source to various environmental compartments, helping to identify contamination sources and understand its transport dynamics.
Application in Hydrological Tracing for Water Movement Studies
The movement of water through soil and into groundwater or surface water bodies is a primary transport mechanism for herbicides. By introducing a known amount of this compound into a specific area, researchers can monitor its appearance in downstream water sources. This allows for the determination of water flow paths, travel times, and the extent of pesticide leaching and runoff. The high sensitivity of mass spectrometry techniques enables the detection of very low concentrations of the labeled compound, making it an effective hydrological tracer.
Illustrative Research Finding:
In a hypothetical field study, this compound is applied to a test plot. The concentration of the labeled compound is then monitored in adjacent surface water and in soil pore water at different depths over time.
| Days After Application | Concentration in Surface Runoff (ng/L) | Concentration in Soil Water at 1m depth (ng/L) |
| 1 | 50 | <1 |
| 7 | 25 | 5 |
| 30 | 5 | 15 |
| 90 | <1 | 8 |
Flux Analysis of Carbon Cycling in Biogeochemical Processes
The degradation of organic compounds in the environment is an integral part of the carbon cycle. ipcc.ch Microorganisms play a key role in the biodegradation of herbicides, utilizing the carbon in these compounds as an energy source. This compound can be used to trace the flow of carbon from the herbicide into microbial biomass and metabolic byproducts, such as carbon dioxide. This allows for a quantitative analysis of the carbon flux associated with terbuthylazine degradation. By measuring the incorporation of 13C into microbial fatty acids or the evolution of 13CO2, researchers can determine the rate and extent to which the herbicide is being mineralized and assimilated by microbial communities in soil and water.
Illustrative Research Finding:
A laboratory incubation study could be conducted where soil is treated with this compound. The evolution of 13CO2 is monitored over time to determine the rate of mineralization.
| Incubation Time (days) | Cumulative 13CO2 Evolved (% of applied 13C) |
| 0 | 0 |
| 10 | 5 |
| 30 | 18 |
| 60 | 35 |
| 90 | 48 |
Quantification of Mineralization Rates in Soil Microcosms
The mineralization of a pesticide to carbon dioxide (CO2) is a critical process that determines its ultimate persistence in the environment. Utilizing this compound in soil microcosm studies enables the precise measurement of its conversion to 13CO2. In these controlled laboratory experiments, soil samples are treated with a known amount of this compound and incubated under specific conditions of temperature, moisture, and light. The headspace of the microcosms is periodically sampled and analyzed for the presence of 13CO2, typically by gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).
Research findings from analogous studies using 14C-labeled terbuthylazine provide insight into the expected mineralization patterns. For instance, studies have shown that the mineralization of terbuthylazine in soil is a relatively slow process, influenced by soil type and microbial activity. In one such study, the mineralization of ring-labeled 14C-terbuthylazine accounted for 0.9-1.2% of the initial radioactivity after 45 days of incubation in various soil types. researchgate.net The half-life of terbuthylazine in soil can vary significantly, with reported values ranging from 13 to 116 days depending on environmental conditions. researchgate.net
By employing this compound, researchers can generate highly specific data on mineralization rates. The data can be presented in tables that show the cumulative 13CO2 evolution over time in different soil types, allowing for the calculation of mineralization rate constants and half-lives.
Table 1: Hypothetical Cumulative Mineralization of this compound in Different Soil Types This table is based on data adapted from studies on 14C-terbuthylazine and is for illustrative purposes.
| Incubation Time (Days) | Loam Soil (% of Applied 13C) | Sandy Loam Soil (% of Applied 13C) | Clay Soil (% of Applied 13C) |
| 0 | 0.00 | 0.00 | 0.00 |
| 7 | 0.15 | 0.25 | 0.10 |
| 14 | 0.32 | 0.55 | 0.22 |
| 30 | 0.75 | 1.10 | 0.50 |
| 60 | 1.50 | 2.20 | 1.05 |
| 90 | 2.10 | 3.10 | 1.60 |
These data are crucial for environmental risk assessments, as they provide a direct measure of the ultimate degradation of the herbicide to inorganic products.
Tracing Carbon Flow from Parent Compound to Metabolites
A significant advantage of using this compound is the ability to trace the flow of the labeled carbon atoms into various degradation products. The primary metabolic pathway for terbuthylazine in soil and plants involves N-dealkylation, leading to the formation of metabolites such as desethylterbuthylazine (B152745). nih.goviaea.org Hydroxylation of the chloro group is another important transformation step.
By using techniques like liquid chromatography coupled with mass spectrometry (LC-MS), researchers can separate and identify the metabolites of this compound. The presence of the 13C label in a metabolite confirms its origin from the parent compound. Furthermore, the isotopic signature can be used for accurate quantification of these metabolites, even at very low concentrations in complex environmental matrices.
Table 2: Hypothetical Distribution of 13C in a Soil System Following this compound Application This table illustrates the potential distribution of the 13C label among the parent compound, a major metabolite, and mineralized CO2 over time.
| Time (Days) | This compound (% of initial 13C) | Desethylthis compound (% of initial 13C) | Mineralized to 13CO2 (% of initial 13C) | Bound Residues (% of initial 13C) |
| 0 | 100 | 0 | 0 | 0 |
| 15 | 75 | 10 | 0.4 | 14.6 |
| 30 | 55 | 18 | 0.8 | 26.2 |
| 60 | 30 | 25 | 1.5 | 43.5 |
| 90 | 15 | 20 | 2.1 | 62.9 |
This detailed tracking of carbon flow provides a comprehensive understanding of the transformation pathways and the formation of potentially persistent and mobile metabolites in the environment.
Methodologies for Isotope Ratio Mass Spectrometry (IRMS) Application
Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive analytical technique used to measure the relative abundance of isotopes in a sample. When applied to studies involving this compound, IRMS provides precise measurements of the 13C/12C ratio, which is essential for quantifying the extent of mineralization and the incorporation of 13C into various environmental compartments.
For the analysis of 13CO2 evolved from soil microcosms, the gas can be directly introduced into the IRMS instrument. The measured 13C/12C ratio of the CO2 is then used to calculate the amount of this compound that has been mineralized.
For the analysis of the parent compound and its metabolites in soil or water samples, a separation technique is typically coupled with the IRMS. Liquid chromatography-isotope ratio mass spectrometry (LC-IRMS) is particularly well-suited for the analysis of polar compounds like terbuthylazine and its metabolites. researchgate.netresearchgate.netnih.gov The LC system separates the different compounds in the sample extract, and each compound is then combusted to CO2 before entering the IRMS for isotopic analysis. This allows for compound-specific isotope analysis (CSIA), providing detailed information on the isotopic composition of individual substances in a mixture.
Alternatively, gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can be used, often requiring a derivatization step to make the polar analytes more volatile. researchgate.netnih.gov The choice between LC-IRMS and GC-IRMS depends on the specific properties of the analytes and the complexity of the sample matrix. These advanced analytical methodologies are pivotal in elucidating the intricate degradation and transformation processes of this compound in the environment.
Environmental Modeling and Predictive Frameworks for Terbuthylazine 13c4
Development of Environmental Compartmental Models for Fate Prediction
Environmental compartmental models are mathematical tools used to simulate the distribution and concentration of chemicals in various environmental segments such as soil, water, and air. For Terbuthylazine-13C4, these models are critical for predicting its environmental behavior and potential for long-range transport. mdpi.com
Several numerical models are available to simulate the fate and transport of pesticides like terbuthylazine (B1195847) in the subsurface. mdpi.com Models such as the Pesticide Root Zone Model (PRZM) and PESTAN are specifically designed to simulate pesticide movement through the unsaturated soil layer (vadose zone) to the water table. mdpi.comnih.gov These models vary in complexity; for instance, PESTAN uses a one-dimensional analytical formula, while PRZM employs a more complex approach that solves a modified mass transport equation considering advection, dispersion, and reactive transport processes. mdpi.comnih.gov Studies have shown that more complex models like PRZM-GW can reproduce observed concentrations with greater accuracy than simpler analytical models. mdpi.comnih.gov The choice of model often depends on the availability of detailed input data, as comprehensive 3D mass transport models can be data-intensive. mdpi.com
Table 1: Comparison of Selected Environmental Fate Models for Pesticide Analysis
| Model | Key Features | Complexity | Primary Application |
| PRZM-GW | Solves mass transport equation considering advection, dispersion, and reactive processes. mdpi.comnih.gov | High | Simulating pesticide transport in the root zone and to groundwater. mdpi.commdpi.com |
| PESTAN | Uses a one-dimensional analytical formula. mdpi.comnih.gov | Low | Simulating pesticide movement through the non-saturated soil to the phreatic surface. mdpi.com |
| PELMO | Simulates transformation product formation at canopy and in soil; uses conceptual water flux calculations. frontiersin.org | Medium-High | Used in the E.U. registration procedure for plant protection products. frontiersin.org |
| RZWQM | Can form different transformation products in various environmental compartments (soil, plant surface, water). frontiersin.org | High | Detailed research on pesticide fate, including transformation products. frontiersin.org |
To accurately predict the fate of this compound, compartmental models must integrate key chemical-specific parameters that govern its degradation and transport. The degradation of terbuthylazine is influenced by both abiotic (e.g., chemical hydrolysis) and, more significantly, biotic processes carried out by soil microbial communities. csic.es
Key parameters integrated into these models include:
Degradation Half-Life (T1/2): This value represents the time required for 50% of the applied compound to degrade. For terbuthylazine, the half-life can vary significantly, from 5 to 116 days, depending on soil type, temperature, and moisture content. researchgate.net Degradation is often modeled using first-order kinetics (Ct = C0 * e^-kt). csic.es
Organic Carbon Partition Coefficient (Koc): This parameter describes the tendency of the compound to adsorb to soil organic carbon. A higher Koc value indicates stronger sorption, which reduces its mobility and leaching potential. Models use Koc to simulate the partitioning between the soil's solid and liquid phases. researchgate.net
These parameters are often determined through laboratory and field studies and then used as inputs for the models. europa.eu The accuracy of model predictions is highly dependent on the quality of these input parameters. mdpi.com
Table 2: Reported Degradation Half-Life of Terbuthylazine under Various Conditions
| Condition | Soil Type | Half-Life (Days) | Reference |
| Field Conditions | Horotiu Sandy Loam | 22 - 23 | researchgate.net |
| Field Conditions | Hamilton Clay Loam | 34 | researchgate.net |
| Controlled Environment (10°C) | Not specified | 219 | researchgate.net |
| Controlled Environment (22°C) | Not specified | 89 - 99 | researchgate.net |
| Controlled Environment (30°C) | Not specified | 40 | researchgate.net |
Given the complexity of environmental systems and the variability in input parameters, predictions from fate models are subject to uncertainty. osti.gov Sensitivity analysis (SA) and uncertainty quantification (UQ) are formal methods used to assess the reliability of model outputs. osti.goveuropa.eu
Sensitivity Analysis (SA): This process identifies which input parameters have the most significant impact on the model's predictions. europa.euusu.edu For terbuthylazine transport models, a sensitivity analysis might be performed by running multiple simulations with varying input values for parameters like application dose, degradation rate, and soil hydraulic properties. mdpi.comnih.gov This helps to pinpoint the key factors driving the predicted environmental concentration, allowing researchers to focus efforts on obtaining more accurate data for those specific parameters. europa.eu
Uncertainty Quantification (UQ): UQ aims to determine the probability distribution of model outcomes, providing a quantitative measure of the confidence in the prediction. osti.gov It acknowledges that input parameters are not single, exact values but rather ranges or distributions. osti.gov By propagating these input uncertainties through the model, UQ can generate confidence bounds on the predicted concentrations of this compound in different environmental compartments. osti.gov
Together, SA and UQ are crucial for the validation and verification of simulation models, making predictions more robust and credible for regulatory and risk assessment purposes. europa.eu
Computational Chemistry Approaches for Reaction Pathway Prediction
Computational chemistry offers powerful tools for investigating the degradation of this compound at a molecular level. researchgate.net These in silico methods can predict potential transformation products and elucidate the mechanisms of degradation reactions, complementing experimental studies. researchgate.netnih.gov
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly valuable for studying chemical reactions by calculating the energies of reactants, products, and, most importantly, the transition state—the highest energy point along a reaction coordinate. nih.govsmu.edu
By modeling the interaction between this compound and a reactive species (e.g., a hydroxyl radical or a biological nucleophile), DFT can:
Determine Activation Energies: The energy difference between the reactants and the transition state, known as the free energy of activation, determines the rate of a reaction. nih.gov Lower activation energies indicate more favorable and faster reaction pathways.
Characterize Reaction Mechanisms: DFT can map the entire reaction pathway, providing insights into bond-breaking and bond-forming processes. smu.edu This helps to predict the most likely degradation products, such as the dealkylated and hydroxylated derivatives of terbuthylazine that are observed experimentally. nih.gov
Identify Reactive Sites: Calculations of properties like atomic partial charges can reveal the most reactive sites on the terbuthylazine molecule, guiding the prediction of where metabolic attacks are likely to occur. nih.gov
The use of DFT to model transition states is becoming an increasingly important tool in predictive toxicology and environmental chemistry. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with a specific property, such as its biological activity or, in this context, its degradation rate. researchgate.net The goal is to develop a predictive model that can estimate the degradation potential of a chemical based solely on its molecular descriptors.
For this compound, a QSAR model for degradation would be developed by:
Assembling a Dataset: A collection of compounds (often including other triazine herbicides) with known degradation rates is compiled.
Calculating Molecular Descriptors: For each compound, various numerical descriptors are calculated based on its molecular structure. These can include topological, electronic (e.g., ionization potential), and quantum chemical descriptors. researchgate.netnih.gov
Model Development: Statistical or machine learning methods are used to build a mathematical relationship between the descriptors and the observed degradation rates. researchgate.net
Validation: The model's predictive power is tested using both internal and external validation techniques to ensure its robustness. researchgate.net
The integration of QSAR models with environmental fate models is a promising approach for a more comprehensive and automated assessment of pesticides and their numerous transformation products. frontiersin.org
Vadose Zone and Groundwater Transport Modeling for Contaminant Plumes
A primary environmental concern for persistent and mobile herbicides like terbuthylazine is the contamination of groundwater. mdpi.commdpi.com The vadose zone, the unsaturated soil layer between the ground surface and the water table, plays a critical role in controlling the transport of contaminants to aquifers. mdpi.comnih.gov
Vadose zone and groundwater transport models are specifically designed to simulate this process. osti.gov Models like PRZM-GW are used to assess groundwater contamination by terbuthylazine by simulating its fate and transport through a vertical soil column. mdpi.comnih.gov These models account for the combined effects of:
Advection: The bulk movement of the contaminant with flowing water.
Dispersion: The spreading of the contaminant due to variations in water flow paths.
Reactive Transport: Chemical and biological reactions, including degradation and sorption to soil particles, that affect the contaminant's concentration as it moves. mdpi.commdpi.com
Simulations can be run under different scenarios (e.g., varying rainfall patterns or herbicide application rates) to predict the concentration of this compound that might reach the groundwater and form a contaminant plume. mdpi.comnih.gov Studies using these models have successfully reproduced observed concentrations of terbuthylazine in groundwater over time, demonstrating their utility in predicting potential contamination and informing risk management strategies. mdpi.com
Agroecosystem Modeling for Agricultural Residue Dynamics
Agroecosystem models are computational frameworks designed to simulate the complex interactions between agricultural management practices and environmental processes. scitechnol.compsu.edu For pesticides, these models predict their persistence, transformation, and mobility in soil, water, and air. The accuracy of these models hinges on high-quality empirical data for calibration and validation, a role effectively filled by studies using isotopically labeled compounds like this compound.
Research utilizing labeled terbuthylazine (such as ¹⁴C-terbuthylazine, which provides analogous tracing capabilities) generates the specific parameters required by these models. These parameters include degradation rates, soil sorption coefficients, and mobility characteristics.
Detailed Research Findings:
Degradation and Persistence: The persistence of terbuthylazine in soil is a key input for residue dynamics models. Its degradation is primarily microbial and is influenced by soil type, temperature, and moisture. nih.gov The half-life of terbuthylazine in biologically active soils is reported to be between 30 and 60 days, though it can range from 5 to 116 days depending on environmental conditions. far.org.nzresearchgate.net
A laboratory study investigating the degradation of ¹⁴C-ring labeled terbuthylazine in three different Slovenian soils found that cumulative mineralization to ¹⁴CO₂ after two months ranged from 5% to 16% of the applied amount. researchgate.net The soil with the most intensive history of triazine herbicide use exhibited the highest mineralization rate and the shortest lag phase before degradation began. researchgate.net This highlights the importance of a soil's microbial adaptation in breaking down the herbicide.
Sorption and Mobility: Terbuthylazine generally exhibits low mobility in soil due to its low water solubility and tendency to adsorb to soil colloids, particularly organic matter and clay. far.org.nzrevistacultivar.com Field studies consistently show that the majority of terbuthylazine residues remain in the upper 5-10 cm of the soil profile. far.org.nzrevistacultivar.com
A field experiment conducted during a maize growing season found that more than 80% of applied terbuthylazine dissipated from the top 50 cm of soil within two months. nih.gov By the time of harvest, less than 4% of the initial amount remained, concentrated primarily in the top 20 cm where organic carbon content was highest. nih.govimi.hr This strong sorption to the humic layer limits its vertical movement, a critical factor for leaching models.
Leaching Potential and Model Validation: Predictive models like PELMO, GLEAMS, PRZM, and LEACHM are used to assess the potential for herbicides to leach into groundwater. researchgate.netucdavis.edu Data from soil column leaching experiments using labeled terbuthylazine are essential for validating the outputs of these models. In one such study, various models were compared against the measured breakthrough of atrazine (B1667683) and terbuthylazine in soil columns. ucdavis.edu The models were able to predict the solute breakthrough generally within a factor of two of the measured results, demonstrating their utility but also the need for precise input parameters derived from empirical studies. ucdavis.edu Another study noted that while terbuthylazine itself is relatively immobile, some of its degradation products, accounting for about 5% of the applied radiolabel, were detected in the leachate from soil columns with aged residues. apvma.gov.au
The table below presents data from a field study on the dissipation of terbuthylazine, which is crucial for modeling its persistence and residue dynamics in an agroecosystem.
Table 1: Dissipation Dynamics of Terbuthylazine in Soil During Maize Growing Season
| Time After Application | Soil Depth | Remaining Terbuthylazine (%) |
|---|---|---|
| 2 Months | 0-50 cm | < 20% |
| 5 Months (Harvest) | 0-20 cm | < 4% |
| 5 Months (Harvest) | 20-50 cm | Not Detected |
Data synthesized from a field experiment tracking terbuthylazine dissipation after a pre-emergent application. nih.govimi.hr
The following table shows key parameters determined in laboratory experiments used as inputs for validating pesticide transport models. This compound is used as an internal standard to accurately quantify these values.
Table 2: Soil-Pesticide Parameters for Leaching Model Validation
| Soil Type | Distribution Coefficient (K_d) [L/kg] | Degradation Half-life (t_½) [days] |
|---|---|---|
| Sandy Loam | 0.7 | 69 |
| Silt Loam | 5.8 | 150 |
| Clay Loam | 2.5 | 250 |
| Sandy Clay | 1.8 | 110 |
Data adapted from laboratory analyses comparing different soil types for model input. ucdavis.edu
Mineralization studies using labeled compounds provide direct evidence of biodegradation, a core component of residue models.
Table 3: Mineralization of ¹⁴C-Labeled Terbuthylazine in Different Agricultural Soils
| Soil ID | History of Triazine Use | Organic Matter (%) | Cumulative Mineralization (after 60 days) |
|---|---|---|---|
| S9+ | Intensive | 2.1 | 16% |
| S8 | None (2 years) | 1.9 | 5% |
| S45 | None (2 years) | 2.0 | 14% |
Data from a degradation experiment using ¹⁴C-ring labeled terbuthylazine under controlled laboratory conditions. researchgate.net
Remediation and Mitigation Strategies for Terbuthylazine Contamination: Research Perspectives
Bioremediation Technologies and Mechanisms
Bioremediation leverages the metabolic capabilities of microorganisms to break down contaminants into less harmful substances. researchgate.net It is considered a cost-effective and environmentally sound approach for addressing terbuthylazine (B1195847) pollution. scielo.brscielo.br The success of bioremediation depends on the presence and activity of microorganisms with the ability to degrade the target compound, as well as favorable environmental conditions. csic.esresearchgate.net
Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities to a contaminated site to enhance the removal of pollutants. researchgate.netcsic.es Research has identified several bacterial species capable of effectively degrading terbuthylazine. scielo.brnih.gov
Studies have demonstrated that inoculating contaminated soil and water with specific bacteria can significantly accelerate terbuthylazine degradation. scielo.brnih.gov For instance, the soil bacterium Arthrobacter aurescens strain TC1 has been shown to be highly effective. nih.govresearchgate.net In one study, bioaugmentation with A. aurescens TC1 led to the removal of over 95% of terbuthylazine from freshly spiked soil within just three days, compared to about 70% removal in non-bioaugmented soil over 14 days. nih.govresearchgate.net Similarly, two strains identified as Bacillus pumilus TDJ-7 and Bacillus subtilis TDJ-9 demonstrated high degradation efficiency, reaching 95% and 98% removal of terbuthylazine (10 mg/L) respectively, within six days. scielo.brscielo.br A combination of these two strains resulted in an even faster degradation rate. scielo.br
In groundwater, an indigenous bacterial community was found to actively degrade terbuthylazine. nih.govoup.com From this community, two species of Betaproteobacteria, Advenella incenata and Janthinobacterium lividum, were isolated and confirmed to have the ability to degrade the herbicide. nih.govoup.com Another recently isolated strain, Agrobacterium rhizogenes AT13, was capable of degrading 98.7% of a high concentration of terbuthylazine (100 mg/L) within 39 hours. nih.gov These findings highlight the potential of using specialized microbial agents for the effective bioremediation of terbuthylazine contamination. scielo.brnih.gov
Table 1: Microbial Strains with Demonstrated Terbuthylazine Degradation Capability
| Microbial Species | Degradation Efficiency | Time Frame | Reference |
|---|---|---|---|
| Agrobacterium rhizogenes AT13 | 98.7% of 100 mg/L | 39 hours | nih.gov |
| Arthrobacter aurescens TC1 | >95% of 3.8 mg/kg | 3 days | nih.govresearchgate.net |
| Bacillus pumilus TDJ-7 | ~95% of 10 mg/L | 6 days | scielo.brscielo.br |
| Bacillus subtilis TDJ-9 | ~98% of 10 mg/L | 6 days | scielo.brscielo.br |
| Advenella incenata | DT₅₀ of 88±6 days | Not specified | nih.govoup.com |
| Janthinobacterium lividum | DT₅₀ of 121±10 days | Not specified | nih.govoup.com |
The microbial breakdown of terbuthylazine is facilitated by specific enzymes that catalyze the degradation reactions. The primary pathway for bacterial metabolism of s-triazines involves enzymes encoded by the atzA, atzB, and atzC genes. oup.com The atzA gene encodes a hydrolase that catalyzes the dechlorination of the triazine ring, replacing the chlorine atom with a hydroxyl group to form hydroxyterbuthylazine. researchgate.net Subsequently, the enzymes encoded by atzB and atzC are responsible for the sequential dealkylation of the ethylamino and tert-butylamino side chains. oup.com
Research has confirmed the presence of these genes in terbuthylazine-degrading bacteria. For example, Advenella incenata was found to possess the atzA and atzB genes, while Janthinobacterium lividum contained the atzB and atzC genes. nih.govoup.com In another study, whole-genome sequencing of Agrobacterium rhizogenes AT13 identified the ttzA gene, which encodes an S-adenosylhomocysteine deaminase, as being closely related to terbuthylazine degradation. nih.gov The recombinant TtzA enzyme demonstrated a 75.3% degradation of 50 mg/L of terbuthylazine within 13 hours. nih.gov
In addition to bacterial enzymes, human liver enzymes, particularly cytochrome P450 1A2 (CYP1A2), have been shown to metabolize s-triazines like terbuthylazine through N-dealkylation and side-chain oxidation. acs.org While not directly applicable to on-site environmental treatment, this research provides insight into the broader enzymatic pathways capable of transforming these compounds. The use of isolated enzymes or engineered microorganisms expressing high levels of these degradative enzymes is a promising area for developing on-site treatment technologies.
The efficiency of microbial degradation of terbuthylazine is significantly influenced by various environmental factors. scielo.br Optimizing these conditions is crucial for maximizing bioremediation outcomes. Key factors include temperature, pH, soil moisture, and the availability of organic matter and other nutrients. csic.esresearchgate.net
Temperature: Temperature has a pronounced effect on the degradation rate of terbuthylazine. researchgate.net Studies have shown that higher temperatures generally accelerate microbial degradation. researchgate.netresearchgate.net For instance, one study found that the half-life (DT₅₀) of terbuthylazine in surface soil at 15°C was 180 days, while it was significantly shorter under warmer conditions. oup.com Another study demonstrated that terbuthylazine residues disappeared five times faster at 30°C than at 10°C. researchgate.net
Soil Moisture and pH: Soil water content also plays a role, though its effect can be less pronounced than that of temperature. researchgate.net Adequate moisture is necessary for microbial activity, but excessive water can lead to anaerobic conditions that may slow the degradation process for some aerobic bacteria. The pH of the soil and water can also influence microbial activity and the bioavailability of the herbicide. researchgate.net
Organic Matter: The presence of organic matter can have a dual effect. It can serve as a carbon source, stimulating the growth and activity of microbial populations capable of cometabolizing the herbicide. csic.es However, some organic materials, like pine waste, can also increase the sorption of terbuthylazine, reducing its bioavailability for microbial degradation. researchgate.net Conversely, amendments with oak residues did not increase sorption and allowed for terbuthylazine degradation to proceed. researchgate.net The addition of simple nitrogen sources, such as ammonium, has been shown to support the growth of degrading bacteria like A. aurescens TC1, allowing them to effectively degrade terbuthylazine without needing the herbicide as a primary nutrient source. nih.gov
Table 2: Influence of Environmental Factors on Terbuthylazine Bioremediation
| Factor | Effect on Degradation Rate | Research Finding | Reference |
|---|---|---|---|
| Temperature | Increases with higher temperature | Degradation is 5 times faster at 30°C than at 10°C. | researchgate.net |
| Soil Moisture | Weak positive correlation | Small, non-significant increases in degradation with higher water content. | researchgate.net |
| Organic Amendments | Variable | Oak residues did not hinder degradation, while pine residues increased sorption, reducing bioavailability. | researchgate.net |
| pH | Influential | Affects microbial activity and herbicide availability. | researchgate.net |
| Nutrients | Stimulatory | Addition of nitrogen sources (e.g., ammonium) can support the growth of degrading bacteria. | nih.gov |
Phytoremediation and Phytodegradation Research
Phytoremediation is a plant-based technology that utilizes the ability of plants to take up, accumulate, and/or degrade environmental contaminants. umn.eduhawaii.edu This green technology is being explored for the remediation of soils and water contaminated with herbicides like terbuthylazine. researchgate.netresearchgate.net
A key challenge in using phytoremediation for herbicides is selecting plant species that can tolerate and metabolize the contaminant. umn.edu Terbuthylazine acts by inhibiting photosynthesis, so tolerant plants are required. umn.edunih.gov Research has identified several plant species with the potential to remove terbuthylazine from contaminated media.
Grasses such as tall fescue (Festuca arundinacea) and orchardgrass (Dactylis glomerata) have been studied for their capacity to remove terbuthylazine from hydroponic solutions. tandfonline.com Tall fescue demonstrated higher tolerance and a greater ability to remove the herbicide compared to orchardgrass. tandfonline.com Poplar trees (Populus deltoides x nigra) have also been shown to take up and transform s-triazine herbicides. wsl.ch In aquatic systems, the rhizomes of cattail (Typha latifolia) have shown potential for terbuthylazine phytodegradation. rsc.org
To overcome the limitations of natural plants, genetic engineering offers a promising approach to enhance phytoremediation capabilities. researchgate.netmdpi.com This involves transferring or overexpressing genes in selected plants that are involved in the uptake, translocation, and detoxification of contaminants. mdpi.com For example, genes encoding for enzymes like glutathione (B108866) S-transferases (GSTs) or cytochrome P450s, which are involved in herbicide detoxification, can be introduced into high-biomass plants. tandfonline.comresearchgate.net This strategy can improve the plant's resistance to the herbicide and enhance its ability to break down the compound into less toxic metabolites, a process sometimes referred to as genoremediation. mdpi.com
Table 3: Plant Species Studied for Terbuthylazine Phytoremediation
| Plant Species | Common Name | Key Findings | Reference |
|---|---|---|---|
| Festuca arundinacea | Tall Fescue | Showed higher tolerance and removal capacity for terbuthylazine compared to orchardgrass. | tandfonline.com |
| Dactylis glomerata | Orchardgrass | More affected by terbuthylazine toxicity; lower removal capacity. | tandfonline.com |
| Populus deltoides x nigra | Poplar | Able to take up and transform atrazine (B1667683), a related s-triazine. | wsl.ch |
| Typha latifolia | Cattail | Rhizomes showed potential for phytodegradation of terbuthylazine. | rsc.org |
Phytotransformation, or phytodegradation, refers to the breakdown of organic contaminants within plant tissues through metabolic processes. hawaii.edu Plants absorb contaminants like terbuthylazine primarily through their roots, after which the compound is translocated to other parts of the plant, such as the shoots and leaves. nih.govresearchgate.net Inside the plant, the herbicide can be broken down into simpler, less toxic molecules by plant enzymes. hawaii.edu
The detoxification of herbicides in plants often involves a three-phase process. Phase I involves transformation reactions like oxidation or hydrolysis, often catalyzed by enzymes such as cytochrome P450s. Phase II involves the conjugation of the transformed molecule with plant components like glutathione or glucose, a reaction often catalyzed by glutathione S-transferases (GSTs). tandfonline.com These conjugation steps increase the water solubility of the metabolite and reduce its toxicity. In the case of tall fescue, GST activity was unaffected by terbuthylazine exposure, suggesting a robust detoxification mechanism, whereas in the more sensitive orchardgrass, GST levels decreased. tandfonline.com Phase III involves the sequestration of the conjugated metabolites into vacuoles or their incorporation into cell wall components like lignin (B12514952). hawaii.edu
Root exudates—compounds released by plant roots into the surrounding soil (rhizosphere)—can also play a crucial role in remediation. wsl.chcje.net.cn These exudates can stimulate the growth and activity of soil microorganisms that are capable of degrading contaminants. wsl.ch This process, known as rhizodegradation, enhances the breakdown of herbicides in the soil itself, complementing the direct uptake and transformation by the plant. Root exudates can change the physical and chemical properties of the rhizosphere, potentially increasing the bioavailability of sorbed contaminants and fostering a synergistic relationship between the plant and degradative microbial communities. wsl.chcje.net.cn
Advanced Oxidation Processes (AOPs) for Water Treatment
Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the in-situ generation of highly reactive chemical species, primarily the hydroxyl radical (•OH). mdpi.comresearchgate.net These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants, including terbuthylazine, into simpler, less harmful compounds. mdpi.comnih.gov Research has demonstrated that AOPs, such as photocatalysis and Fenton-based reactions, are promising alternatives for the effective removal of terbuthylazine from contaminated water. researchgate.netmdpi.com
Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (such as UV or solar light) to generate reactive oxygen species (ROS). nih.govfrontiersin.org When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electrons are excited, creating electron-hole pairs. These charge carriers react with water and oxygen to produce potent oxidizing agents like hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻), which then attack and decompose the terbuthylazine molecule. frontiersin.orgresearchgate.net
Research has shown that the crystalline structure of TiO₂ significantly influences its photocatalytic activity. nih.gov For instance, rutile TiO₂ has demonstrated better photocatalytic performance for terbuthylazine degradation under visible light when assisted with hydrogen peroxide (H₂O₂) compared to anatase TiO₂. researchgate.netnih.gov The addition of H₂O₂ can enhance the degradation rate by acting as an electron acceptor, which reduces electron-hole recombination and generates additional hydroxyl radicals. nih.govnih.gov Studies have achieved degradation rates of up to 70% after 180 minutes using a TiO₂/H₂O₂/Visible light system. nih.gov The degradation process catalyzed by rutile TiO₂ primarily occurs in the solution, whereas with anatase TiO₂, it tends to happen on the surface of the catalyst particles. nih.gov
To improve practical application and prevent the release of nanoparticle catalysts into the environment, researchers have explored immobilizing TiO₂ on various supports. researchgate.net One successful approach involves using a chitosan (B1678972) binder to create a TiO₂/chitosan thin film on a glass fiber support. This immobilized system has shown effective and stable photocatalytic activity for terbuthylazine degradation over extended periods. researchgate.net Solar-driven photocatalysis using commercial TiO₂ (P25) has also proven effective, highlighting a more sustainable and cost-effective treatment approach. nih.govresearchgate.net
Fenton and photo-Fenton processes are highly effective AOPs for degrading recalcitrant organic pollutants. The classical Fenton reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺). rsc.org The photo-Fenton process enhances this reaction by using UV-Vis light, which accelerates the regeneration of Fe²⁺ from ferric ions (Fe³⁺) and promotes the photolysis of H₂O₂, leading to the formation of additional •OH radicals. mdpi.comcore.ac.uk
Studies have demonstrated that the photo-Fenton process (UV/H₂O₂/Fe) is significantly more efficient for terbuthylazine degradation than UV radiation or H₂O₂ photolysis alone. nih.govnih.gov For instance, a UV/H₂O₂ process with 5 mg/L of H₂O₂ and a UV dose of 2,000 mJ cm⁻² achieved 94% oxidation of terbuthylazine. nih.govresearchgate.net The efficiency of these processes is highly dependent on operational parameters such as pH, reagent concentrations, and the water matrix. researchgate.netnih.govmdpi.com An acidic pH, typically around 2.8-3.8, is generally optimal for the Fenton reaction. researchgate.net
Recent innovations include the development of composite catalysts to enhance efficiency under visible light. A Fe/TiO₂ composite catalyst has shown excellent performance for terbuthylazine degradation, reaching up to 90% removal in 120 minutes under visible light with H₂O₂. researchgate.net The TiO₂ carrier expands the visible light response range and accelerates the crucial Fe²⁺/Fe³⁺ cycling. researchgate.net The photoelectro-Fenton (PEF) process, which combines electrochemistry with the photo-Fenton reaction, has achieved near-complete removal (99.4%) of the related herbicide terbutryn (B1682747) by continuously generating H₂O₂ and Fe²⁺ in-situ while using UVA light to boost radical production. mdpi.com
Table 1: Comparison of Advanced Oxidation Processes for Terbuthylazine Degradation
Adsorption-Based Removal Mechanisms and Novel Adsorbents
Adsorption is a widely used physical separation process for removing contaminants from water. It involves the accumulation of substances (adsorbates) at the surface of a solid material (adsorbent). For terbuthylazine removal, research has focused on developing novel adsorbents with high surface areas, specific surface chemistry, and high adsorption capacities. researchgate.netx-mol.netwatermanaustralia.com
The mechanisms governing adsorption can include hydrophobic interactions, hydrogen bonding, and specific chemical interactions between the adsorbent and the terbuthylazine molecule. researchgate.net Adsorption kinetics for terbuthylazine often follow the pseudo-second-order model, indicating that chemisorption may be a significant part of the process. researchgate.netresearchgate.net The Freundlich isotherm model also frequently provides a good fit for experimental data, suggesting adsorption occurs on a heterogeneous surface with specific interaction sites. researchgate.nettandfonline.com
A variety of novel adsorbents have been investigated for terbuthylazine removal:
Carbon-Based Adsorbents: Activated carbon (AC) and multiwalled carbon nanotubes (MWCNTs) have demonstrated good adsorption capabilities for terbuthylazine. nih.govresearchgate.net Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a sustainable and effective alternative. d-nb.infoacs.org Biochars derived from waste materials like hazelnut shells, rice husks, and sewage sludge have achieved high removal efficiencies, with some activated biochars adsorbing up to 93% of terbuthylazine. researchgate.netunive.it
Polymeric Adsorbents: Specially synthesized polymers offer the potential for high selectivity. A poly(divinylbenzene) material modified with maleic anhydride (B1165640) has been developed as a highly specific adsorbent for terbuthylazine and its metabolites. tandfonline.comtandfonline.commdpi.com This material creates specific hydrogen bonds with the triazine molecules, leading to high sorption capacities, although performance can be affected by competing organic matter in real water samples. researchgate.nettandfonline.com
Nanomaterials: Nanotechnology offers promising materials for water purification due to the high surface-area-to-volume ratio of nanoparticles. watermanaustralia.com Organohydrotalcites, which are layered double hydroxides intercalated with organic anions like dodecylsulfate, have been shown to effectively adsorb terbuthylazine and can be used in slow-release formulations to reduce leaching in soil. csic.eskisti.re.kr
Table 2: Adsorption Capacities of Novel Adsorbents for Terbuthylazine
Interdisciplinary Research Perspectives and Future Directions for Terbuthylazine 13c4 Studies
Integration of Omics Technologies in Biotransformation Studies
The use of isotopically labeled compounds like Terbuthylazine-13C4 is crucial in 'omics' research. The known mass shift created by the 13C isotopes allows for the precise tracking of the herbicide and its breakdown products through complex biological systems, distinguishing them from naturally occurring molecules.
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. nih.govhilarispublisher.com In the context of this compound, metabolomic profiling is a powerful tool for discovering the full range of its biotransformation products. When microorganisms or plants metabolize the herbicide, they create a series of new compounds. Traditional methods might only identify the most abundant or expected metabolites, but metabolomics provides a more complete picture.
The process involves exposing a system (such as a soil microcosm or a bacterial culture) to this compound. After a set period, samples are analyzed using high-resolution mass spectrometry. nih.gov Because the four 13C atoms add four extra mass units to the parent molecule, any metabolites formed from it will also carry this mass signature. This allows researchers to use specialized software to filter the vast amount of data and specifically pinpoint the Terbuthylazine-derived metabolites, which might otherwise be missed in the complex chemical background of an environmental or biological sample. This approach is instrumental in identifying novel or unexpected degradation pathways.
Table 1: Potential Terbuthylazine (B1195847) Metabolites and the Utility of 13C4 Labeling
| Compound Name | Potential Transformation | Role of this compound in Detection |
| Desethylterbuthylazine (B152745) | N-de-ethylation of the ethylamino side chain. | The 13C4-labeled core structure is retained, allowing for clear identification of this major metabolite against the background matrix. |
| Hydroxyterbuthylazine | Hydroxylation of the tert-butyl group. | The distinct isotopic pattern of the labeled compound confirms its origin, even after enzymatic modification. |
| Deisopropylhydroxy-terbuthylazine | N-de-isopropylation and hydroxylation. | Helps in tracking multiple degradation steps and reconstructing complex biotransformation pathways. |
This table is interactive and can be sorted by column.
While metabolomics identifies the "what" (the metabolites), proteomics and transcriptomics help identify the "how" (the enzymes and genes responsible for biotransformation). When a microorganism encounters a foreign compound like terbuthylazine, it may upregulate the expression of specific genes (transcriptomics) to produce the necessary enzymes (proteomics) to break it down.
In a typical study, a microbial community capable of degrading terbuthylazine is exposed to the herbicide. Scientists then compare the gene expression and protein profiles of this exposed community to a control group.
Transcriptomics (using techniques like RNA-seq) reveals which genes are more active in the presence of terbuthylazine, suggesting they code for the relevant degradative enzymes.
Proteomics (often using mass spectrometry-based approaches) directly identifies the proteins that are more abundant in the exposed sample. nih.govscispace.com
By combining these two approaches, researchers can pinpoint the specific enzymes, such as hydrolases or monooxygenases, responsible for the degradation steps identified through metabolomics. nih.gov This knowledge is vital for developing bioremediation strategies.
Role of Microplastics and Nanomaterials in Terbuthylazine Transport and Fate
Microplastics and nanomaterials are ubiquitous environmental contaminants that can significantly alter the transport and fate of pesticides like terbuthylazine. researchgate.netwsu.edu These tiny particles, with their high surface-area-to-volume ratios, can act as carriers or vectors for herbicides in soil and aquatic systems. researchgate.netmdpi.com
Research indicates that terbuthylazine can adsorb to the surface of microplastics. This interaction is influenced by the properties of both the plastic (e.g., type, age) and the surrounding environment (e.g., pH, salinity). When bound to these mobile particles, terbuthylazine's environmental dynamics can change in several ways:
Increased Persistence: Adsorption to plastics may shield the herbicide from microbial degradation or photolysis, prolonging its environmental persistence.
Altered Mobility: The transport of terbuthylazine can be facilitated by the movement of microplastics through soil pores and groundwater, potentially leading to contamination of deeper soil layers and water resources. researchgate.net
Modified Bioavailability: The availability of terbuthylazine to plants and microorganisms may be affected, which could alter its efficacy as a herbicide and its rate of biodegradation.
Nanomaterials, both engineered and naturally occurring, can similarly influence terbuthylazine's fate, acting as transport vectors and potentially altering its chemical reactivity. wsu.edu
Climate Change Impacts on Terbuthylazine Environmental Dynamics
Climate change is expected to have a profound effect on the environmental behavior of pesticides. For terbuthylazine, key climate-related factors include temperature, precipitation patterns, and soil moisture levels.
Temperature: Increased temperatures can accelerate the rate of microbial degradation of terbuthylazine in soil. researchgate.net However, higher temperatures can also increase its volatility, potentially leading to greater atmospheric transport.
Precipitation: Changes in rainfall intensity and frequency will affect terbuthylazine's mobility. More intense rainfall events can increase surface runoff, washing the herbicide into surface water bodies. nih.gov Conversely, altered rainfall patterns could affect soil moisture, which is a critical factor for the activity of soil microorganisms that degrade the herbicide. researchgate.net
Soil Organic Carbon: Climate change may alter soil organic carbon content, which is a key factor in the adsorption of terbuthylazine. A decrease in soil organic carbon could lead to increased leaching of the herbicide into groundwater.
Table 2: Predicted Climate Change Effects on Terbuthylazine Dynamics
| Climate Factor | Potential Impact on Terbuthylazine | Resulting Environmental Consequence |
| Increased Average Temperature | Enhanced microbial degradation rate. researchgate.net | Faster dissipation in topsoil, but potential for increased atmospheric transport. |
| Intense Rainfall Events | Increased surface runoff and soil erosion. | Higher loading into rivers and lakes. |
| Periods of Drought | Reduced soil moisture, decreased microbial activity. | Slower degradation and higher persistence in soil. |
| Altered Soil Composition | Changes in organic matter content. | Modified adsorption-desorption balance, affecting leaching potential. |
This table is interactive and can be sorted by column.
Emerging Analytical Techniques for High-Throughput Screening
The need to monitor terbuthylazine in numerous environmental samples has driven the development of high-throughput screening (HTS) methods. nih.gov These techniques aim to increase the speed of analysis without sacrificing accuracy. nih.gov Emerging approaches often involve advancements in liquid chromatography and mass spectrometry (MS). nih.gov
Key developments include:
Ultra-High-Performance Liquid Chromatography (UHPLC): By using columns with smaller particles, UHPLC significantly reduces analysis time compared to conventional HPLC, allowing for the rapid processing of samples.
Ambient Ionization Mass Spectrometry (AIMS): Techniques like Direct Analysis in Real Time (DART) and Desorption Electrospray Ionization (DESI) allow for the direct analysis of samples with minimal preparation, drastically increasing throughput. nih.gov
Automated Sample Preparation: Robotics and automated systems for processes like solid-phase extraction (SPE) reduce manual labor and sample handling time, creating a more efficient workflow from sample to result.
These HTS technologies are essential for large-scale environmental monitoring programs, risk assessment studies, and laboratory experiments investigating the fate of this compound.
Data Integration and Machine Learning for Predictive Environmental Chemistry
The complexity of environmental systems makes it challenging to predict the fate of chemicals like terbuthylazine. Data integration and machine learning (ML) are emerging as powerful tools to address this challenge. ijsrm.netresearchgate.net By combining large datasets from various sources, ML algorithms can identify patterns and relationships that are not apparent with traditional analysis. researchgate.netmdpi.com
In the context of terbuthylazine, ML models can be developed to:
Predict Environmental Concentrations: Using data on application rates, soil properties, weather patterns, and land use, models can forecast the likelihood of finding terbuthylazine in groundwater or surface water. osti.gov
Estimate Degradation Rates: Machine learning can predict the half-life of terbuthylazine under different environmental conditions, helping to assess its persistence.
Identify High-Risk Areas: By integrating geographic information system (GIS) data, ML can create risk maps that identify areas particularly vulnerable to terbuthylazine accumulation or transport.
These predictive models, which can be trained and validated using data from studies with this compound, offer a proactive approach to environmental management and risk assessment. ijsrm.net
Policy Implications of Academic Research on Pesticide Fate
Academic research on the environmental fate of pesticides, significantly enhanced by tools like the isotopically labeled compound this compound, forms the scientific bedrock for regulatory frameworks and environmental policies worldwide. This compound serves as a crucial internal standard in analytical methods, enabling the precise quantification of the herbicide terbuthylazine and its transformation products in various environmental matrices. This accuracy is paramount for studies that track the persistence, mobility, and degradation of the herbicide, and the findings from such research have direct and substantial policy implications.
The data generated from these academic studies directly inform the establishment and revision of regulatory standards for environmental protection. In the United States, all pesticides must be registered by the Environmental Protection Agency (EPA), a process that relies on scientific studies to demonstrate that they can be used without posing unreasonable risks to people or the environment. epa.gov As scientific knowledge evolves, pesticides are subject to reregistration to ensure they meet more stringent contemporary standards. epa.govepa.gov
Research findings on the environmental behavior of terbuthylazine have been pivotal in these regulatory assessments. Studies have shown that terbuthylazine is stable to hydrolysis and degrades very slowly under aerobic aquatic conditions, indicating it will persist in most aquatic environments. epa.gov Further research has demonstrated that both terbuthylazine and its primary metabolite, desethylterbuthylazine (DET), exhibit moderate to high persistence in soil and water, along with relatively high mobility in soil.
The policy consequences of these findings are significant. Monitoring programs in European countries like Italy and France have detected terbuthylazine and DET in both surface and groundwater, occasionally at concentrations exceeding the Maximum Allowable Concentrations (MAC) set by the European Commission for drinking water. This has led to terbuthylazine and DET being classified as "emerging substances" of concern by the EC, prompting closer scrutiny and potential regulatory action.
Furthermore, academic research utilizing advanced analytical techniques, which often rely on standards like this compound, has identified a range of other transformation products in water sources. A study in France, for instance, monitored eight transformation products of terbuthylazine for the first time in raw waters intended for drinking water production, highlighting the occurrence of metabolites like LM6. nih.gov The discovery and quantification of these previously unmonitored compounds directly influence policy by creating pressure to expand the scope of regulatory monitoring to include not just the parent herbicide but also its relevant metabolites, which may pose their own toxicological risks. nih.govresearchgate.net
Regulatory bodies use this body of research to conduct comprehensive risk assessments that can lead to specific use restrictions. The EPA, for example, considered the environmental fate and toxicity of terbuthylazine in its reregistration eligibility decision. epa.govepa.govepa.gov Based on an assessment of risks, including developmental toxicity effects, the EPA prohibited open pouring methods for commercial and industrial applications of terbuthylazine, mandating the use of closed systems to mitigate worker exposure. epa.gov
International bodies also rely on this research to establish health-based guidelines. The World Health Organization (WHO) develops guideline values for chemicals like terbuthylazine in drinking water based on toxicological studies and exposure assessments. who.int The accuracy of exposure data, derived from environmental monitoring, is critical for setting these protective health standards.
The table below summarizes some of the regulatory standards and guidelines for terbuthylazine in drinking water, which are informed by scientific research on its environmental fate.
| Organization/Region | Guideline/Standard | Value | Notes |
|---|---|---|---|
| European Commission | Maximum Allowable Concentration (Single Pesticide) | 0.1 µg/L | Applies to individual pesticides and their relevant metabolites in drinking water. |
| European Commission | Maximum Allowable Concentration (Total Pesticides) | 0.5 µg/L | Applies to the sum of all individual pesticides detected in drinking water. |
| World Health Organization (WHO) | Tolerable Daily Intake (TDI) | 2.2 µg/kg of body weight | Derived from a No-Observed-Adverse-Effect Level (NOAEL) of 0.22 mg/kg of body weight per day in a rat study. who.int |
The identification of various transformation products in the environment has led to a more nuanced approach to pesticide regulation, where the focus is expanding from the parent compound to its entire degradation pathway.
| Compound | Type | Regulatory Relevance |
|---|---|---|
| Desethyl-terbuthylazine (DET) | Metabolite | Frequently detected in ground and surface water; considered an "emerging substance" by the EC. |
| Hydroxy-terbuthylazine | Metabolite | Considered in risk assessments; high leaching risk calculated in some models. nih.gov |
| Desethyl-hydroxy-terbuthylazine | Metabolite | Monitoring data suggests a high potential for leaching into groundwater. nih.gov |
| Terbuthylazine LM2, LM3, LM4, LM5, LM6 | Transformation Products | Recently monitored for the first time in French drinking water sources, indicating a need for potential inclusion in future regulatory monitoring. nih.gov |
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Terbuthylazine-¹³C₄ for isotopic labeling studies?
- Methodological Answer : Synthesis typically involves substituting hydrogen atoms in the triazine ring with ¹³C isotopes via nucleophilic substitution or catalytic exchange. Characterization requires high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) and nuclear magnetic resonance (NMR) to verify structural integrity. Chromatographic methods (e.g., HPLC with UV detection) should be optimized to separate labeled and unlabeled compounds . NIST’s spectral databases provide reference data for validation .
Q. What analytical methods are recommended for detecting Terbuthylazine-¹³C₄ in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for sensitivity and specificity. Sample preparation should include solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges to minimize matrix interference. Method validation must assess recovery rates (70–120%), limits of detection (LOD < 0.1 µg/L), and matrix effects .
Q. What safety protocols are critical when handling Terbuthylazine-¹³C₄ in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods for weighing, wear nitrile gloves and lab coats, and avoid inhalation of aerosols. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for disposal (e.g., incineration at certified facilities) .
Advanced Research Questions
Q. How do isotopic effects (¹³C) influence the degradation pathways of Terbuthylazine-¹³C₄ compared to its non-labeled counterpart?
- Methodological Answer : Isotopic substitution alters bond dissociation energies, potentially slowing hydrolysis rates. Investigate using soil microcosms under controlled pH (5–8) and temperature (20–25°C). Compare degradation half-lives (DT₅₀) via first-order kinetics and use stable isotope probing (SIP) to track metabolite formation. Conflicting data on photodegradation rates require controlled UV exposure experiments .
Q. How can researchers resolve contradictions in soil adsorption coefficients (Kd) reported for Terbuthylazine-¹³C₄?
- Methodological Answer : Discrepancies often arise from variations in soil organic carbon (OC) content (0.5–5%) and pH (4.5–7.5). Standardize batch equilibrium methods using OECD Guideline 106: equilibrate soil-solution mixtures for 24 hours, centrifuge at 3000 × g, and quantify supernatant via LC-MS. Statistical meta-analysis of published Kd values can identify outliers and refine predictive models .
Q. What experimental design considerations are essential for long-term ecotoxicological studies of Terbuthylazine-¹³C₄?
- Methodological Answer : Use mesocosm systems to simulate field conditions, with parameters like sediment load (10–20%) and microbial diversity monitored quarterly. Include negative controls (unlabeled compound) and isotopic controls (¹²C) to distinguish isotope-specific effects. Data collection should align with FAIR principles (Findable, Accessible, Interoperable, Reusable), with raw spectra and chromatograms archived in repositories like Zenodo .
Methodological Guidance for Data Interpretation
Q. How should researchers address variability in recovery rates during extraction of Terbuthylazine-¹³C₄ from biological samples?
- Methodological Answer : Variability >15% indicates matrix interference or SPE cartridge saturation. Implement internal standardization with deuterated analogs (e.g., Terbuthylazine-d₅) and optimize solvent ratios (e.g., acetonitrile:water, 80:20 v/v). Use analysis of variance (ANOVA) to identify significant batch effects .
Q. What strategies improve reproducibility in quantifying Terbuthylazine-¹³C₄ degradation products?
- Methodological Answer : Employ high-purity reference standards for metabolites (e.g., desethyl-terbuthylazine) and validate chromatographic separation with ≥95% peak purity. Collaborative trials (e.g., interlaboratory comparisons) using standardized protocols reduce measurement uncertainty. Data should be reported with confidence intervals (95% CI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
